Ac-Gly-BoroPro
Description
Properties
IUPAC Name |
[(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BN2O4/c1-6(12)10-5-8(13)11-4-2-3-7(11)9(14)15/h7,14-15H,2-5H2,1H3,(H,10,12)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOZISWTWURDGU-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCN1C(=O)CNC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1CCCN1C(=O)CNC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Ac-Gly-BoroPro: A Technical Guide to a Selective Fibroblast Activation Protein Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-Gly-BoroPro is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase implicated in a variety of pathological processes, including cancer progression, fibrosis, and inflammation. This technical guide delineates the mechanism of action of this compound, detailing its molecular interactions, inhibitory kinetics, and impact on cellular signaling pathways. Experimental protocols for assessing its activity and quantitative data on its selectivity are provided to support further research and development.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP) is a type II transmembrane glycoprotein belonging to the dipeptidyl peptidase IV (DPP-IV) family.[1] Its expression is highly restricted in healthy adult tissues but is significantly upregulated on activated stromal fibroblasts, particularly cancer-associated fibroblasts (CAFs), in the microenvironment of over 90% of epithelial carcinomas.[2] FAP possesses both dipeptidyl peptidase and endopeptidase/collagenase activity, enabling it to remodel the extracellular matrix (ECM), a critical process in tumor growth, invasion, and metastasis.[2] The unique expression profile and enzymatic functions of FAP make it an attractive therapeutic target.
This compound: A Selective FAP Inhibitor
This compound, or N-acetyl-glycyl-boroproline, was designed as a selective inhibitor of FAP. Its structure is based on the N-acyl-Gly-Pro motif, which is preferentially recognized and cleaved by FAP.[3] The key feature of this compound is the boronic acid warhead, which forms a reversible covalent bond with the catalytic serine residue in the active site of FAP, leading to potent, tight-binding inhibition.[2]
Mechanism of Action: Competitive, Tight-Binding Inhibition
This compound functions as a competitive, tight-binding inhibitor of FAP. The Gly-Pro dipeptide motif of the inhibitor mimics the natural substrate, directing it to the active site of the enzyme. The boronic acid moiety then interacts with the active site serine (Ser624 in human FAP), forming a stable tetrahedral intermediate. This effectively blocks substrate access and inhibits the enzymatic activity of FAP.
While a crystal structure of this compound specifically bound to FAP is not publicly available, molecular modeling of similar boronic acid-based inhibitors suggests that the boro-proline moiety fits into the hydrophobic S1 pocket of the FAP active site.
Quantitative Analysis of Inhibitory Activity
This compound exhibits high affinity for FAP with a reported inhibition constant (Ki) in the low nanomolar range. Its selectivity is a key attribute, showing significantly weaker inhibition of other related prolyl peptidases.
| Protease | Ki (nM) | Selectivity vs. FAP (fold) |
| FAP | 23 ± 3 | 1 |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16 |
| Dipeptidyl Peptidase-7 (DPP-7) | Data not available | ~9-5400 (range for other DPPs) |
| Dipeptidyl Peptidase-8 (DPP-8) | Data not available | ~9-5400 (range for other DPPs) |
| Dipeptidyl Peptidase-9 (DPP-9) | Data not available | ~9-5400 (range for other DPPs) |
| Prolyl Oligopeptidase (POP) | Data not available | ~9-5400 (range for other DPPs) |
| Acylpeptide Hydrolase | Data not available | ~9-5400 (range for other DPPs) |
Table 1: Inhibitory constants (Ki) of this compound against FAP and other prolyl peptidases.
Impact on Downstream Signaling Pathways
Inhibition of FAP by this compound can modulate key signaling pathways involved in cell proliferation, migration, and fibrosis. FAP expression has been shown to influence the PTEN/PI3K/AKT and Ras-ERK signaling cascades. Knockdown of FAP leads to the inactivation of PI3K, AKT, MEK1/2, and ERK1/2. Furthermore, FAP is implicated in TGF-β signaling, a central pathway in fibrosis.
Experimental Protocols
FAP Enzyme Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against FAP.
Materials:
-
Recombinant human FAP enzyme
-
This compound
-
Fluorogenic FAP substrate (e.g., Ala-Pro-7-amido-4-trifluoromethylcoumarin, Ala-Pro-AFC)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~460-500 nm)
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations.
-
In a 96-well black microplate, add the diluted this compound solutions. Include a vehicle control (solvent only).
-
Add recombinant human FAP enzyme to each well (final concentration typically 1.0 nM).
-
Incubate the plate at 37°C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC (final concentration typically 100-500 µM).
-
Immediately monitor the increase in fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities (v₀ for uninhibited, vᵢ for inhibited).
Determination of Ki for a Tight-Binding Inhibitor
For tight-binding inhibitors like this compound, the IC50 value is dependent on the enzyme concentration. Therefore, the inhibition constant (Ki) should be determined using the Morrison equation, which accounts for the depletion of free inhibitor upon binding to the enzyme.
Data Analysis: The initial velocity data from the inhibition assay is fitted to the Morrison equation for competitive tight-binding inhibition:
vᵢ = v₀ * (1 - (([E]t + [I]t + Ki_app) - sqrt((([E]t + [I]t + Ki_app)² - 4 * [E]t * [I]t))) / (2 * [E]t))
Where:
-
vᵢ is the initial velocity in the presence of the inhibitor.
-
v₀ is the initial velocity in the absence of the inhibitor.
-
[E]t is the total enzyme concentration.
-
[I]t is the total inhibitor concentration.
-
Ki_app is the apparent inhibition constant.
The true Ki can be calculated from Ki_app using the following relationship for competitive inhibition:
Ki = Ki_app / (1 + [S]/Km)
Where:
-
[S] is the substrate concentration.
-
Km is the Michaelis-Menten constant for the substrate.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of Fibroblast Activation Protein. Its mechanism of action as a competitive, tight-binding inhibitor is driven by the specific recognition of its Gly-Pro motif and the formation of a reversible covalent bond between its boronic acid warhead and the catalytic serine of FAP. By inhibiting FAP, this compound can modulate downstream signaling pathways critical to cancer progression and fibrosis. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working with this important molecule and its target.
References
Ac-Gly-BoroPro: A Technical Guide to its Potent and Selective Inhibition of Fibroblast Activation Protein (FAP)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ac-Gly-BoroPro, a highly selective and potent inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine peptidase that is overexpressed in the stroma of many epithelial cancers, as well as in areas of tissue remodeling, making it a significant target for cancer therapy and diagnostics. The challenge in developing FAP-specific agents has been to achieve selectivity over other closely related prolyl peptidases, such as Dipeptidyl Peptidase-4 (DPP-4). This compound has emerged as a critical research tool due to its ability to distinguish between these enzymes.
Mechanism of Action: Covalent Inhibition
This compound, or N-acetyl-Gly-prolineboronic acid, is a dipeptide analog designed to specifically target the active site of FAP. The inhibitory mechanism relies on the boronic acid moiety, which is a key feature of this compound. The boron atom acts as an electrophile that forms a stable, covalent bond with the catalytic serine residue (Ser624) in the active site of FAP. This interaction effectively and rapidly blocks the enzyme's proteolytic activity. The N-terminal acetyl group (Ac) on the glycine residue is crucial for its selectivity, as it prevents cyclization and enhances its specificity for FAP over other dipeptidyl peptidases.
Quantitative Inhibition Profile
This compound demonstrates high potency for FAP and significant selectivity over other prolyl peptidases. This selectivity is critical for its use as a specific tool to study FAP's biological functions. The inhibition constants (Ki) and IC50 values from various studies are summarized below.
| Enzyme Target | Inhibition Constant (Ki) | IC50 | Selectivity over FAP (fold) |
| Fibroblast Activation Protein (FAP) | 23 ± 3 nM [1][2] | 0.663 µM¹[1] | - |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 nM[1][3] | - | ~16-fold |
| Dipeptidyl Peptidase-7 (DPP-7) | Higher Ki | - | 9- to 5400-fold |
| Dipeptidyl Peptidase-8 (DPP-8) | Higher Ki | - | 9- to 5400-fold |
| Dipeptidyl Peptidase-9 (DPP-9) | Higher Ki | - | 9- to 5400-fold |
| Prolyl Oligopeptidase (POP/PREP) | Higher Ki | - | 9- to 5400-fold |
| Acylpeptide Hydrolase | Higher Ki | - | 9- to 5400-fold |
¹Value determined in human U87MG glioblastoma cells using Suc-Gly-Pro-AMC as a substrate.
The data clearly indicates that this compound is a nanomolar inhibitor of FAP, exhibiting a high degree of selectivity against DPP-4 and a panel of other related enzymes.
Experimental Protocols: FAP Inhibition Assay
The determination of inhibition constants for this compound is typically performed using a fluorescence-based enzymatic assay. Given its mechanism, it is classified as a tight-binding competitive inhibitor, necessitating analysis via the progress curve method.
Objective: To determine the inhibition constant (Ki) of this compound against FAP.
Materials:
-
Recombinant human FAP enzyme (e.g., 1.0 nM final concentration)
-
This compound (various concentrations)
-
Fluorogenic FAP substrate: Ala-Pro-AFC (e.g., 500 µM final concentration) or Suc-Gly-Pro-AMC
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate, preferably black for fluorescence assays
-
Fluorescence plate reader
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO. It is recommended to prepare fresh solutions as the compound can be unstable in solution.
-
Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations in the assay.
-
Prepare working solutions of FAP enzyme and the fluorogenic substrate in assay buffer.
-
-
Assay Procedure:
-
To each well of the 96-well plate, add the FAP enzyme solution.
-
Add the various concentrations of this compound to the wells. Ensure inhibitor concentrations are at least 20-fold greater than the enzyme concentration to prevent significant depletion of the free inhibitor.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (Ala-Pro-AFC) to all wells.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition:
-
Monitor the increase in fluorescence over time (kinetic read). The cleavage of the AFC (7-amino-4-trifluoromethylcoumarin) group by FAP results in a fluorescent signal.
-
Record the reaction progress curves (fluorescence vs. time) for each inhibitor concentration. FAP reacts rapidly with this compound, reaching steady-state inhibition levels quickly.
-
-
Data Analysis (Progress Curve Method):
-
Determine the initial velocity (v₀) from the control reaction (no inhibitor) and the steady-state velocity (vᵢ) for each inhibitor concentration.
-
Calculate the apparent inhibition constant (Kiapp) by plotting (v₀/vᵢ) - 1 against the inhibitor concentration [this compound].
-
The slope of this linear plot will be equal to 1/Kiapp.
-
The true inhibition constant (Ki) can then be calculated from the Kiapp value, taking into account the substrate concentration and the Km of the enzyme for the substrate.
-
Conclusion
This compound stands out as a foundational tool for investigating the role of Fibroblast Activation Protein in health and disease. Its potent, low-nanomolar inhibition of FAP, combined with a remarkable selectivity profile against other serine proteases, allows for precise interrogation of FAP-specific pathways. The detailed methodologies for its characterization provide a robust framework for researchers to validate its activity and utilize it in further studies, ultimately aiding in the development of novel FAP-targeted therapeutics and diagnostic agents.
References
The Structure-Activity Relationship of Ac-Gly-BoroPro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure-activity relationship (SAR) of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a transmembrane serine protease that is overexpressed in the stroma of many cancers and is implicated in tumor growth, invasion, and metastasis, making it a compelling target for cancer therapy. This compound, with its N-acetylated glycine linked to a boronic acid-containing proline analog, has served as a foundational scaffold for the development of various FAP inhibitors. This document delves into the quantitative SAR data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound and its analogs.
Quantitative Structure-Activity Relationship Data
The inhibitory potency and selectivity of this compound and its derivatives are critically influenced by modifications at the N-acyl group, the P2 position (Gly), and the boroPro moiety. The following tables summarize the key quantitative data from published literature, providing a clear comparison of the impact of these structural changes on FAP inhibition.
| Compound | N-Acyl Group | P2 Position | Target | Ki (nM)[1] | IC50 (nM) | Selectivity vs. DPP-4 | Reference |
| This compound | Acetyl | Glycine | FAP | 23 ± 3 | - | ~16-fold | Edosada et al., 2006[1] |
| DPP-4 | 377 ± 18 | - | Edosada et al., 2006[1] | ||||
| N-Benzoyl-Gly-BoroPro | Benzoyl | Glycine | FAP | - | 13 | >769-fold | Tran et al., 2007 |
| DPP-4 | - | >10000 | Tran et al., 2007 | ||||
| N-(1-Naphthoyl)-Gly-BoroPro | 1-Naphthoyl | Glycine | FAP | - | 4.8 | >2083-fold | Tran et al., 2007 |
| DPP-4 | - | >10000 | Tran et al., 2007 | ||||
| N-(2-Naphthoyl)-Gly-BoroPro | 2-Naphthoyl | Glycine | FAP | - | 6.5 | >1538-fold | Tran et al., 2007 |
| DPP-4 | - | >10000 | Tran et al., 2007 | ||||
| N-Mesyl-Gly-BoroPro | Mesyl | Glycine | FAP | - | 110 | >90-fold | Tran et al., 2007 |
| DPP-4 | - | >10000 | Tran et al., 2007 | ||||
| Ac-Sar-BoroPro | Acetyl | Sarcosine | FAP | - | 1300 | ~3-fold | Tran et al., 2007 |
| DPP-4 | - | 3700 | Tran et al., 2007 | ||||
| Ac-D-Ala-BoroPro | Acetyl | D-Alanine | FAP | - | 350 | - | Tran et al., 2007[2] |
| N-(pyridine-4-carbonyl)-D-Ala-boroPro | Pyridine-4-carbonyl | D-Alanine | FAP | - | 36 | >360-fold vs PREP | Bachovchin et al., 2014[3] |
Key SAR Insights:
-
N-Acyl Group: The N-terminal acetyl group is crucial for selectivity against dipeptidyl peptidase-4 (DPP-4) by blocking the N-terminus from cyclization. Replacing the acetyl group with larger aromatic moieties like benzoyl or naphthoyl groups generally leads to increased potency for FAP.
-
P2 Position: FAP exhibits a strong preference for glycine at the P2 position for its endopeptidase activity. Substitution of glycine with sarcosine (N-methylglycine) results in a significant decrease in FAP inhibitory activity. While D-alanine at the P2 position is tolerated, it generally leads to reduced potency compared to glycine.
-
BoroPro Moiety: The boronic acid is a key "warhead" that forms a reversible covalent bond with the catalytic serine residue in the active site of FAP.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Enzyme Inhibition Assay (Determination of Ki)
This protocol is adapted from the methods used to characterize this compound's inhibitory activity.
Materials:
-
Recombinant human FAP and DPP-4 enzymes
-
Fluorogenic substrate: Ala-Pro-AFC (7-amino-4-fluoromethylcoumarin)
-
This compound or analog inhibitor
-
Assay Buffer: Tris-HCl buffer (pH 7.6) containing NaCl and BSA
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the inhibitor dilutions.
-
Add the FAP or DPP-4 enzyme solution to each well. The final enzyme concentration should be significantly lower than the lowest inhibitor concentration to be tested.
-
Incubate the enzyme and inhibitor for a pre-determined time at 37°C to allow for binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AFC (e.g., 400 nm excitation, 505 nm emission).
-
Calculate the initial reaction velocities (v₀) from the linear portion of the progress curves.
-
Determine the inhibition constant (Ki) by fitting the data to the appropriate equation for tight-binding inhibitors, such as the Morrison equation.
Cell-Based FAP Inhibition Assay
This protocol provides a method to assess inhibitor potency in a cellular context.
Materials:
-
U87MG glioblastoma cells (known to express FAP) or other FAP-expressing cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
FAP-specific fluorogenic substrate: Suc-Gly-Pro-AMC (succinyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Inhibitor compound
-
Phosphate-buffered saline (PBS)
-
96-well clear-bottom black plates
Procedure:
-
Seed U87MG cells in a 96-well plate and culture until they reach confluence.
-
Wash the cells with PBS.
-
Prepare serial dilutions of the inhibitor in PBS.
-
Add the inhibitor dilutions to the cells and incubate for 30 minutes at 37°C.
-
Add the FAP-specific substrate Suc-Gly-Pro-AMC to each well.
-
Immediately measure the fluorescence intensity over time using a plate reader (e.g., 380 nm excitation, 460 nm emission).
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Tumor Model for FAP Inhibitor Evaluation
This protocol outlines a general workflow for assessing the in vivo efficacy of FAP inhibitors using a xenograft mouse model.
Materials:
-
Immunodeficient mice (e.g., Swiss Nude)
-
FAP-expressing tumor cells (e.g., HT-1080-FAP transduced cells)
-
Matrigel (optional, for promoting tumor growth)
-
Inhibitor compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject FAP-expressing tumor cells, optionally mixed with Matrigel, into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer the FAP inhibitor to the treatment group via the desired route (e.g., intraperitoneal, oral). The control group receives the vehicle.
-
Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as a measure of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for FAP expression, biomarker analysis).
-
Compare the tumor growth curves between the control and treatment groups to determine the anti-tumor efficacy of the inhibitor.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway involving FAP and a typical experimental workflow for screening FAP inhibitors.
Caption: FAP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the discovery of novel FAP inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and Preclinical Evaluation of Novel 68Ga-Labeled (R)-Pyrrolidin-2-yl-boronic Acid-Based PET Tracers for Fibroblast Activation Protein-Targeted Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
Ac-Gly-BoroPro: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and synthesis of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a cell surface serine protease that is overexpressed in the reactive stromal fibroblasts of many cancers, making it a promising target for cancer therapy and diagnostic imaging. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology, medicinal chemistry, and pharmacology.
Chemical and Biological Properties
This compound, also known as [(2S)-1-(2-acetamidoacetyl)pyrrolidin-2-yl]boronic acid, is a dipeptide boronic acid analog.[1] The N-terminal acetylation is crucial for its selectivity, as it blocks the free amino group, preventing cyclization and reducing its affinity for other dipeptidyl peptidases (DPPs).[2] The boronic acid moiety is a key feature, enabling the compound to form a stable, covalent complex with the active site serine of FAP.
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅BN₂O₄ | [1][2] |
| Molecular Weight | 214.03 g/mol | |
| CAS Number | 886992-99-0 | |
| Appearance | White to off-white solid | |
| Purity | ≥98.0% | |
| Solubility | DMSO: ≥ 50 mg/mL (233.61 mM) PBS: ≥ 100 mg/mL (467.22 mM) | |
| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. Protect from light, stored under nitrogen. It is recommended to prepare solutions freshly as the compound can be unstable in solution. | |
| Inhibition Constant (Ki) for FAP | 23 nM (or 23 ± 3 nM) | |
| Inhibition Constant (Ki) for DPP-4 | 377 ± 18 nM | |
| Selectivity | This compound is approximately 9- to 5400-fold more selective for FAP over other prolyl peptidases such as DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase. |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from tert-butyl 1-pyrrolidinecarboxylate. The following protocol is based on established synthetic routes for proline boronate compounds.
Experimental Protocol: Synthesis of N-Acetyl-Gly-Boroproline
Materials:
-
tert-butyl 1-pyrrolidinecarboxylate (N-t-BOC-pyrrolidine)
-
sec-butyllithium
-
Trimethylborate
-
(Further reagents for subsequent steps are implied, including a glycine source and acetylating agent)
-
Tetrahydrofuran (THF)
-
Appropriate solvents for extraction and purification
-
Apparatus for anhydrous reactions and purification (e.g., column chromatography)
Procedure:
-
Metallation of N-t-BOC-pyrrolidine: In an anhydrous reaction vessel under an inert atmosphere, dissolve tert-butyl 1-pyrrolidinecarboxylate in dry THF. Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add sec-butyllithium to the cooled solution. The reaction mixture is stirred at this temperature to allow for the formation of the lithiated intermediate.
-
Borylation: To the solution containing the lithiated intermediate, add trimethylborate dropwise while maintaining the low temperature.
-
Hydrolysis and Protection/Deprotection Steps: Subsequent steps involve the hydrolysis of the boronate ester, coupling with a protected glycine residue, and N-terminal acetylation. These steps typically involve standard peptide coupling techniques and protection/deprotection strategies.
-
Purification: The crude product is purified using techniques such as reverse-phase HPLC to yield the final N-acetyl-gly-boroproline compound.
Note: This is a generalized protocol. For a detailed, step-by-step synthesis, refer to relevant patents and publications that describe the synthesis of proline boronate compounds.
Mechanism of Action: FAP Inhibition
This compound acts as a competitive, tight-binding inhibitor of FAP. The Gly-Pro dipeptide motif mimics the natural substrate of FAP, allowing the inhibitor to bind to the enzyme's active site. The electrophilic boron atom of the boronic acid moiety is attacked by the hydroxyl group of the catalytic serine residue in the FAP active site, forming a stable covalent adduct. This effectively blocks the enzyme's catalytic activity.
Caption: Mechanism of FAP inhibition by this compound.
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a method to determine the inhibitory constant (Ki) of this compound against FAP and other proteases using a fluorescence-based assay.
Materials:
-
Recombinant human FAP and DPP-4 enzymes
-
This compound
-
Fluorogenic substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplates (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the FAP enzyme (e.g., final concentration of 1.0 nM) or DPP-4 enzyme (e.g., final concentration of 0.1 nM) to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Ensure that the inhibitor concentration is at least 20-fold greater than the enzyme concentration.
-
Incubate the enzyme and inhibitor mixture for a pre-determined time at a controlled temperature (e.g., 25°C or 37°C) to allow for binding to reach a steady state.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate Ala-Pro-AFC to each well (e.g., final concentration of 500 µM for FAP and 100 µM for DPP-4).
-
Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at 380-400 nm and emission at 505-510 nm). The rate of substrate cleavage is proportional to the rate of fluorescence increase.
-
Determine the initial velocity (v₀) of the reaction in the absence of the inhibitor and the steady-state velocity (vᵢ) in the presence of different inhibitor concentrations.
-
Calculate the apparent inhibition constant (Kiapp) by plotting v₀/vᵢ - 1 against the inhibitor concentration.
-
The inhibition constant (Ki) can then be determined from the Kiapp value using the Michaelis-Menten equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Caption: Workflow for the in vitro FAP inhibition assay.
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of this compound in a more physiologically relevant context.
Example Protocol: Inhibition of FAP in Human Glioblastoma Cells (U-87 MG)
Materials:
-
U-87 MG cells
-
Cell culture medium and supplements
-
This compound
-
Fluorogenic substrate: Suc-Gly-Pro-AMC
-
Lysis buffer
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Culture U-87 MG cells to a suitable confluency in 96-well plates.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Lyse the cells to release intracellular and membrane-bound proteins, including FAP.
-
Add the fluorogenic substrate Suc-Gly-Pro-AMC to the cell lysates.
-
Monitor the cleavage of the substrate by measuring the increase in fluorescence over time.
-
The IC₅₀ value, the concentration of inhibitor required to reduce FAP activity by 50%, can be determined by plotting the enzyme activity against the inhibitor concentration. For U-87 MG cells, the reported IC₅₀ for this compound is 0.663 µM.
Conclusion
This compound is a highly selective and potent inhibitor of Fibroblast Activation Protein. Its well-defined chemical properties and mechanism of action make it a valuable tool for basic research into the role of FAP in cancer and other diseases. The detailed protocols provided in this guide for its synthesis and evaluation will be beneficial for researchers and drug development professionals seeking to utilize this compound in their studies. Further investigations into the in vivo efficacy and safety of this compound and its derivatives are warranted to explore its full therapeutic potential.
References
Ac-Gly-BoroPro: A Selective Inhibitor of Fibroblast Activation Protein (FAP) for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is highly expressed on cancer-associated fibroblasts (CAFs) and in the stroma of most epithelial cancers, making it a compelling target for cancer therapy and diagnostic imaging.[1][2] this compound's selectivity for FAP over other related proteases makes it a valuable tool for researchers in oncology, fibrosis, and inflammation. This document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Concepts: Mechanism and Selectivity
This compound, or Acetyl-Glycyl-boronic acid-proline, is a dipeptide-based inhibitor designed to mimic the substrate preference of FAP.[3] The boronic acid warhead forms a stable, covalent bond with the active site serine of FAP, leading to potent and sustained inhibition.[4] A key feature of this compound is its high selectivity for FAP over other dipeptidyl peptidases, such as DPP4, and prolyl oligopeptidase (PREP).[5] This selectivity is crucial for minimizing off-target effects and for specifically interrogating the biological functions of FAP.
Quantitative Data: Inhibitory Activity and Selectivity
The inhibitory potency and selectivity of this compound have been quantified through enzymatic assays. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme, with a lower Ki indicating a more potent inhibitor.
| Enzyme | Ki (nM) | Selectivity vs. FAP (fold) |
| Fibroblast Activation Protein (FAP) | 23 ± 3 | 1 |
| Dipeptidyl Peptidase 4 (DPP4) | 377 ± 18 | ~16 |
| Dipeptidyl Peptidase 7 (DPP7) | > 20,000 | > 870 |
| Dipeptidyl Peptidase 8 (DPP8) | 210 ± 20 | ~9 |
| Dipeptidyl Peptidase 9 (DPP9) | 4,100 ± 400 | ~178 |
| Prolyl Oligopeptidase (PREP) | 125,000 ± 10,000 | ~5400 |
| Acylpeptide Hydrolase | > 1,000,000 | > 43,000 |
Table 1: Inhibitory Activity and Selectivity of this compound against various proteases. Data compiled from multiple sources.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Enzyme Inhibition Assay (Determination of Ki)
This protocol describes the determination of the inhibition constant (Ki) of this compound against FAP and other proteases using a fluorescence-based assay.
Materials:
-
Recombinant human FAP and other proteases (e.g., DPP4)
-
This compound
-
Fluorogenic substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme (e.g., 1.0 nM FAP or 0.1 nM DPP4) to each well.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate (e.g., 500 µM for FAP; 100 µM for DPP4).
-
Monitor the increase in fluorescence over time using a microplate reader (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., AFC).
-
Calculate the initial reaction velocities (v₀) for the uninhibited reaction and the inhibited reactions (vi).
-
Determine the apparent inhibition constant (Kiapp) by plotting v₀/vi - 1 against the inhibitor concentration.
-
Calculate the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Western Blot Analysis of FAP-Mediated Signaling Pathways
This protocol outlines the procedure to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and ERK signaling pathways.
Materials:
-
Cancer cell line expressing FAP (e.g., HT-1080)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Culture FAP-expressing cancer cells to 70-80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This protocol describes an in vitro assay to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Boyden chamber inserts (e.g., 8 µm pore size)
-
Matrigel or other basement membrane extract
-
Serum-free cell culture medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cancer cells in serum-free medium.
-
Pre-treat the cells with different concentrations of this compound for a specified time.
-
Seed the treated cells into the upper chamber of the inserts.
-
Fill the lower chamber with medium containing a chemoattractant.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the invading cells on the bottom surface of the insert with methanol and stain them with crystal violet.
-
Elute the stain and quantify the absorbance using a plate reader, or count the stained cells under a microscope.
In Vivo Tumor Growth Inhibition Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
FAP-expressing cancer cell line (e.g., CT26)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject the cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle to the mice according to a pre-determined schedule and dosage.
-
Measure the tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blot).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to FAP and its inhibition by this compound.
Conclusion
This compound stands out as a highly selective and potent inhibitor of FAP. Its well-characterized inhibitory profile, coupled with the detailed experimental protocols provided in this guide, makes it an indispensable tool for investigating the multifaceted roles of FAP in cancer biology and other diseases. The ability to specifically target FAP with this compound opens up new avenues for the development of novel therapeutic strategies and diagnostic agents. This technical guide serves as a valuable resource for researchers aiming to leverage the potential of FAP inhibition in their studies.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potent Immunotoxin Targeting Fibroblast Activation Protein for Treatment of Breast Cancer in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
The biological function of FAP in cancer progression
An In-depth Technical Guide to the Biological Function of Fibroblast Activation Protein (FAP) in Cancer Progression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Activation Protein (FAP), first identified in 1986, is a type-II transmembrane serine protease that has garnered significant attention in oncology research.[1] While its expression is rare in healthy adult tissues, FAP is highly upregulated in the reactive stromal fibroblasts of over 90% of human epithelial cancers, including breast, colorectal, pancreatic, and lung carcinomas.[1][2][3][4] This restricted expression pattern, combined with its multifaceted role in promoting tumor growth, invasion, and immune evasion, establishes FAP as a critical component of the tumor microenvironment (TME) and a promising therapeutic target. This guide provides a comprehensive overview of the molecular biology of FAP, its enzymatic functions, its influence on key signaling pathways, and its overall impact on cancer progression.
Chapter 1: Molecular Biology and Enzymatic Activity of FAP
FAP is a 170 kDa homodimeric protein that belongs to the dipeptidyl peptidase (DPP) family, sharing approximately 50% homology with DPPIV (CD26). Structurally, it consists of a short N-terminal cytoplasmic tail, a transmembrane domain, and a large extracellular domain that houses its enzymatic activity. FAP is unique within its family due to its dual enzymatic functions:
-
Dipeptidyl Peptidase (DPP) Activity: It exhibits exopeptidase activity, cleaving dipeptides from the N-terminus of polypeptides after a proline residue.
-
Endopeptidase/Gelatinase Activity: It possesses endopeptidase activity, capable of degrading substrates like denatured type I collagen (gelatin) and cleaving peptides internally at a Gly-Pro-X sequence. This collagenolytic function is crucial for remodeling the extracellular matrix (ECM).
The dual enzymatic nature of FAP allows it to modify a wide range of substrates, profoundly influencing the TME. Its ability to degrade key components of the ECM is considered a primary mechanism through which it facilitates cancer cell invasion and metastasis.
Table 1: Known Enzymatic Substrates of FAP
| Substrate Class | Specific Substrates | Primary Function Related to Cancer | Reference(s) |
| Extracellular Matrix Proteins | Collagen (Type I, III, V), Fibronectin | ECM remodeling, creating pathways for invasion | |
| Enzymes & Inhibitors | α-2 Antiplasmin | Pro-coagulation properties | |
| Growth Factors | Fibroblast Growth Factor 21 (FGF-21) | Regulation of metabolism and cell growth | |
| Chemokines | C-X-C motif chemokine 5 (CXCL5) | Immune cell trafficking | |
| Hormones & Peptides | Neuropeptide Y, Peptide YY, Substance P | Cell signaling, proliferation | |
| Other ECM-Related Proteins | Fibrillin-2, Lysyl oxidase homolog 1 | ECM integrity and organization |
Chapter 2: FAP Expression Across Cancer Types
FAP is a well-established marker for cancer-associated fibroblasts (CAFs), which can constitute up to 50-70% of the cellular mass in certain tumors like breast cancer. While predominantly expressed in the tumor stroma, FAP has also been detected on some cancer cells, including melanoma and pancreatic carcinoma, as well as on pericytes and tumor-associated endothelial cells. High FAP expression is frequently associated with advanced tumor stages, increased risk of metastasis, and poorer patient prognosis across numerous cancer types.
Table 2: FAP Expression in Various Human Cancers
| Cancer Type | Typical FAP Expression Level | Notes | Reference(s) |
| Pancreatic Cancer | High | Expressed in stroma and tumor cells; associated with lymph node metastasis and recurrence. | |
| Breast Cancer | High | Particularly elevated in triple-negative breast cancer; correlates with poor survival. | |
| Colorectal Cancer | High | Associated with advanced stages, poor survival, and angiogenesis. | |
| Ovarian Cancer | High | Promotes proliferation, adhesion, and migration of cancer cells. | |
| Lung Cancer | High | Overexpression in squamous lung cancer promotes proliferation and invasion. | |
| Esophageal Cancer | High | One of the highest FAP-expressing cancers. | |
| Glioblastoma | High | Localized around dysplastic blood vessels. | |
| Sarcomas | High | High expression observed in desmoid fibromatosis and other sarcoma subtypes. | |
| Renal Cell Carcinoma | Low to Moderate | Lower overall expression compared to other carcinomas. |
Chapter 3: FAP's Role in the Tumor Microenvironment (TME)
FAP-positive CAFs are master regulators of the TME, orchestrating a pro-tumorigenic landscape through several key mechanisms.
Extracellular Matrix (ECM) Remodeling
Through its collagenolytic activity, FAP directly degrades the ECM, physically clearing paths for cancer cells to invade surrounding tissues. FAP-expressing fibroblasts can remodel the ECM to create aligned collagen and fibronectin fibers, which act as "highways" that enhance the velocity and directionality of migrating cancer cells. This process is often dependent on FAP's enzymatic activity.
Angiogenesis
FAP promotes the formation of new blood vessels, a process essential for tumor growth and survival. It is expressed on endothelial cells during the formation of new capillaries and is often found localized around newly formed, dysplastic blood vessels within tumors. Inhibition or knockout of FAP has been shown to decrease microvessel density and slow tumor growth in preclinical models.
Immunosuppression
FAP-positive CAFs are a major source of immunosuppression within the TME. They create a physical barrier that can prevent immune cell infiltration and secrete various factors that dampen anti-tumor immune responses. One critical mechanism involves the FAP-dependent activation of STAT3 signaling, which leads to the secretion of Chemokine Ligand 2 (CCL2). CCL2 recruits immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2-polarized macrophages, into the tumor, thereby protecting it from immune attack. Depleting FAP-expressing cells can restore anti-tumor immunity and lead to tumor necrosis.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Functional roles of FAP-α in metabolism, migration and invasion of human cancer cells [frontiersin.org]
- 3. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Inhibitory Activity of Ac-Gly-BoroPro
This technical guide provides a comprehensive overview of the inhibitory constant (Ki) of this compound against Fibroblast Activation Protein (FAP) and other related proteases. It includes detailed experimental protocols, comparative data, and visualizations to facilitate a deeper understanding of its selectivity and mechanism of action.
Quantitative Analysis of Inhibitory Potency
This compound has been identified as a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase implicated in various pathological processes, including cancer.[1][2][3] The inhibitory activity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
The following table summarizes the Ki values of this compound for FAP and other homologous proteases, highlighting its selectivity.
| Protease | Ki Value (nM) | Selectivity (Fold difference vs. FAP) |
| Fibroblast Activation Protein (FAP) | 23 ± 3 | - |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | 16-fold |
| Dipeptidyl Peptidase-7 (DPP-7) | Data not available | 9- to 5400-fold range |
| Dipeptidyl Peptidase-8 (DPP-8) | Data not available | 9- to 5400-fold range |
| Dipeptidyl Peptidase-9 (DPP-9) | Data not available | 9- to 5400-fold range |
| Prolyl Oligopeptidase (PREP) | Data not available | 9- to 5400-fold range |
| Acylpeptide Hydrolase | Data not available | 9- to 5400-fold range |
Note: The selectivity range for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase is reported as being 9- to 5400-fold higher than that for FAP inhibition.[1][2]
Experimental Protocol for Ki Determination
The determination of Ki values for this compound against FAP and other proteases is typically performed using an enzyme inhibition assay. The following protocol outlines the key steps involved.
Methodology: Analysis of Tight Binding Competitive Inhibitors
The Ki values are determined using the method of progress curves, which is suitable for the analysis of tight-binding competitive inhibitors.
Materials and Reagents:
-
Enzymes: Recombinant human FAP and DPP-4.
-
Inhibitor: this compound.
-
Substrate: Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC).
-
Assay Buffer: Appropriate buffer for maintaining pH and ionic strength.
Experimental Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare stock solutions of FAP (1.0 nM) and DPP-4 (0.1 nM) in the assay buffer.
-
Prepare a series of dilutions of this compound at various concentrations. It is crucial that the inhibitor concentrations are at least 20-fold greater than the protease concentrations to ensure that the formation of the enzyme-inhibitor complex does not significantly deplete the free inhibitor concentration.
-
-
Reaction Setup:
-
In a 96-well plate, add the respective enzyme (FAP or DPP-4) to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, Ala-Pro-AFC. The final concentration of the substrate should be 500 μM for FAP and 100 μM for DPP-4.
-
-
Data Acquisition:
-
Monitor the time-dependent inhibition of the protease by measuring the fluorescence of the released AFC over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Plot the fluorescence units against time to obtain the progress curves for each inhibitor concentration.
-
The steady-state velocities (v₀ in the absence of inhibitor and vᵢ in the presence of inhibitor) are determined from the linear portion of the progress curves.
-
The apparent inhibition constants (Kiapp) are calculated by plotting v₀/vᵢ - 1 against the inhibitor concentration ([this compound]).
-
The final Ki value is then calculated from the Kiapp.
-
Visualizations
Experimental Workflow for Ki Determination
The following diagram illustrates the workflow for determining the Ki value of this compound.
Caption: Workflow for determining the Ki of this compound.
Selectivity Profile of this compound
This diagram illustrates the selective inhibition of FAP by this compound compared to other proteases.
Caption: Selectivity of this compound for FAP.
Conclusion
This compound is a highly potent inhibitor of FAP with a Ki value in the low nanomolar range (23 ± 3 nM). Its selectivity for FAP over other related proteases, such as DPP-4, is significant, making it a valuable tool for studying the biological functions of FAP and a promising candidate for therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this class of inhibitors.
References
Understanding the Endopeptidase Activity of Fibroblast Activation Protein (FAP): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is a compelling therapeutic target due to its limited expression in healthy adult tissues and significant upregulation in the tumor microenvironment, fibrotic tissues, and sites of inflammation. FAP exhibits both dipeptidyl peptidase and a unique endopeptidase activity, the latter being implicated in extracellular matrix remodeling, tumor growth, and invasion. This technical guide provides an in-depth exploration of the endopeptidase function of FAP, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing associated signaling pathways and workflows.
FAP Endopeptidase Activity: Substrates and Kinetics
FAP's endopeptidase activity is characterized by its ability to cleave internal peptide bonds, primarily after a proline residue, with a preference for a glycine at the P2 position.[1][2] This activity is crucial for its role in remodeling the extracellular matrix (ECM).
Known and Putative Substrates
FAP's endopeptidase substrates are diverse, ranging from structural ECM proteins to signaling molecules. The identification of these substrates is key to understanding FAP's biological functions.
Table 1: Known and Putative Endopeptidase Substrates of FAP
| Substrate Category | Specific Substrate | Cleavage Site Information | Significance |
| Extracellular Matrix Proteins | Denatured Collagen Type I & III | Cleavage is dependent on prior degradation by MMPs.[3] Consensus sequences identified include PPGP and (D/E)-(R/K)-G-(E/D)-(T/S)-G-P.[4][5] | ECM remodeling, tumor invasion. |
| Fibrillin-2 | Identified through proteomics. | ECM integrity. | |
| Extracellular Matrix Protein 1 (ECM1) | Identified through proteomics. | Cell adhesion, proliferation. | |
| Lysyl Oxidase Homolog 1 (LOXL1) | Identified through proteomics. | Collagen cross-linking. | |
| Coagulation Cascade | α-2-Antiplasmin | Cleavage enhances its inhibitory activity on plasmin, slowing fibrinolysis. | Regulation of blood clotting and tissue repair. |
| Growth Factors & Cytokines | Fibroblast Growth Factor 21 (FGF21) | Cleavage occurs between Pro171 and Ser172 in human FGF21. | Regulation of metabolism. Mouse FGF21 is resistant to cleavage. |
| C-X-C motif chemokine 5 (CXCL5) | Identified through proteomics. | Inflammation and immune response. | |
| Colony Stimulating Factor 1 (CSF-1) | Identified through proteomics. | Hematopoiesis and immune cell regulation. | |
| Complement System | C1q and tumor necrosis factor related protein 6 (C1qT6) | Identified through proteomics. | Innate immunity. |
Enzyme Kinetics
The efficiency of FAP's endopeptidase activity varies depending on the substrate. Kinetic parameters provide quantitative measures of this efficiency.
Table 2: Kinetic Parameters of FAP Endopeptidase Activity for Selected Substrates
| Substrate (Peptide Sequence) | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| DRGETGP | 21 | - | - | |
| Glycosylated FAP with Ala-Pro-7-amino-trifluoromethyl-coumarin | - | 2.0 | 1.0 x 104 |
Note: A comprehensive list of kinetic parameters for numerous synthetic peptides is available in the cited literature, with kcat values differing by up to 100-fold for various substrates.
Inhibitors
The development of specific FAP inhibitors is a major focus of therapeutic research. The potency of these inhibitors is quantified by their half-maximal inhibitory concentration (IC50) or inhibition constant (Ki).
Table 3: Potency of Selected FAP Inhibitors
| Inhibitor | IC50 (nM) | Ki (nM) | Notes | Source |
| natGa-SB02055 | 0.41 ± 0.06 | - | Boronic acid-based | |
| natGa-SB04028 | 13.9 ± 1.29 | - | Boronic acid-based | |
| natGa-PNT6555 | 78.1 ± 4.59 | - | Boronic acid-based | |
| ARI-3099 (N-(pyridine-4-carbonyl)-D-Ala-boroPro) | 36 ± 4.8 | - | Highly potent | |
| N-acetyl-Gly-boroPro | - | 23 | ||
| N-acetyl-D-Ala-boroPro | 2900 ± 600 | 350 | Modest potency | |
| UAMC-1110 (SP-13786) | 3.2 | - | Potent and selective | |
| Linagliptin | 490 ± 80 | 340 | FDA-approved drug | |
| Cefetamet pivoxil | 80 | 110 | FDA-approved antibiotic |
Experimental Protocols
Characterizing the endopeptidase activity of FAP requires specific and robust experimental methodologies. The following sections detail key protocols.
FAP Endopeptidase Activity Assay using a Fluorogenic Substrate
This protocol describes a common method to measure FAP activity by detecting the fluorescence released from a cleaved substrate.
Workflow for Fluorogenic FAP Activity Assay
Caption: Workflow for a typical fluorogenic FAP endopeptidase activity assay.
Materials:
-
Recombinant human FAP
-
Fluorogenic FAP substrate (e.g., Suc-Gly-Pro-AMC or similar)
-
Assay Buffer (e.g., 100 mM Tris, 100 mM NaCl, pH 7.8)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute recombinant FAP to the desired concentration in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to the working concentration in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of diluted FAP enzyme solution to each well of the 96-well plate.
-
For inhibitor studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a specified time (e.g., 15-30 minutes) at 37°C.
-
-
Reaction Initiation:
-
Add 50 µL of the fluorogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence reader pre-heated to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC-based substrates) kinetically over a period of time (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the linear portion of the fluorescence versus time plot.
-
For enzyme kinetics, perform the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.
-
For inhibitor studies, plot the reaction rate against the inhibitor concentration to determine the IC50 value.
-
Identification of FAP Cleavage Sites using Terminal Amine Isotopic Labeling of Substrates (TAILS)
TAILS is a powerful proteomics technique for the global identification of protease cleavage sites.
Workflow for FAP Cleavage Site Identification by TAILS
Caption: General workflow for identifying protease cleavage sites using TAILS.
Principle: TAILS distinguishes between the original N-termini of proteins and the new N-termini (neo-N-termini) created by protease cleavage. By isotopically labeling all primary amines and then removing all internal tryptic peptides, the remaining N-terminal peptides can be identified and quantified by mass spectrometry.
Procedure Outline:
-
Sample Preparation: Two protein samples are prepared: a control sample and a sample treated with active FAP.
-
Labeling: The primary amines (N-termini and lysine side chains) of proteins in both samples are blocked and isotopically labeled (e.g., using heavy and light dimethylation).
-
Mixing and Digestion: The labeled samples are mixed and then digested with trypsin.
-
N-terminal Peptide Enrichment: The peptide mixture is incubated with a high-molecular-weight polymer that specifically binds to the newly generated N-termini of the internal tryptic peptides.
-
Separation: The polymer-bound internal peptides are separated from the unbound original and neo-N-terminal peptides by ultrafiltration.
-
LC-MS/MS Analysis: The enriched N-terminal peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of the isotopically labeled peptide pairs is used to identify the neo-N-termini generated by FAP cleavage, thus revealing the cleavage sites.
FAP in Cellular Signaling
The endopeptidase activity of FAP is implicated in the activation of several intracellular signaling pathways that promote cell proliferation, migration, and survival, particularly in the context of cancer.
Key Signaling Pathways
FAP has been shown to influence the PI3K/Akt and Ras/ERK pathways, which are central regulators of cell growth and survival.
Signaling Pathways Influenced by FAP Endopeptidase Activity
Caption: FAP's endopeptidase activity can modulate signaling pathways like PI3K/Akt and Ras/ERK.
FAP's cleavage of ECM components can alter the cellular microenvironment, leading to changes in integrin signaling and subsequent activation of downstream pathways. Furthermore, the processing of growth factors and other signaling molecules can directly impact receptor activation and intracellular signaling cascades. Studies have shown that FAP expression can lead to increased phosphorylation of key signaling molecules like Akt and ERK.
In Vivo Models: The FAP Knockout Mouse
The development of FAP knockout (FAP-KO) mouse models has been instrumental in elucidating the in vivo functions of FAP.
Characteristics of FAP-KO Mice:
-
Viability and Fertility: FAP-KO mice are viable, fertile, and exhibit no gross developmental abnormalities, suggesting potential functional redundancy in normal physiological processes.
-
Wound Healing and Fibrosis: While some studies suggest a role for FAP in tissue remodeling, the phenotype of FAP-KO mice in models of fibrosis and wound healing can be complex and context-dependent.
-
Tumor Growth: In several cancer models, the genetic deletion or pharmacological inhibition of FAP has been shown to attenuate tumor growth, highlighting its pro-tumorigenic role.
-
Metabolism: The discovery of FGF21 as a FAP substrate suggests a role for FAP in metabolic regulation.
Experimental Use: FAP-KO mice are a crucial tool for:
-
Validating the specificity of FAP substrates and inhibitors.
-
Investigating the in vivo consequences of FAP deficiency in various disease models, including cancer, fibrosis, and metabolic disorders.
-
Dissecting the contribution of FAP's enzymatic activity to pathological processes.
Conclusion
The endopeptidase activity of Fibroblast Activation Protein is a critical aspect of its function in both physiological and pathological contexts. Its ability to cleave a range of substrates, from ECM components to signaling molecules, positions it as a key regulator of the cellular microenvironment. The detailed understanding of its substrates, kinetics, and downstream signaling pathways, facilitated by the experimental protocols and in vivo models described herein, is essential for the continued development of FAP-targeted diagnostics and therapeutics. This guide provides a foundational resource for researchers and drug development professionals aiming to further unravel the complexities of FAP biology and harness its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Fibroblast Activation Protein and α2-Antiplasmin Cleaving Enzyme on Collagen Types I, III and IV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Ac-Gly-BoroPro: A Technical Guide for Investigating Fibroblast Activation Protein Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP), and its application in elucidating the functional roles of FAP in various physiological and pathological processes.
Introduction to Fibroblast Activation Protein (FAP)
Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] Its expression is highly restricted in normal adult tissues but is significantly upregulated on activated fibroblasts in the stroma of the majority of epithelial cancers, in wound healing, and in fibrotic tissues.[1][2] FAP possesses both dipeptidyl peptidase and endopeptidase (gelatinase) activities, allowing it to cleave peptides after a proline residue and degrade components of the extracellular matrix, such as denatured type I collagen.[3] This enzymatic activity is implicated in promoting tumor growth, invasion, and metastasis.
The study of FAP has been challenging due to its homology with other prolyl peptidases, particularly Dipeptidyl Peptidase-4 (DPP-4). The development of selective inhibitors is therefore crucial to specifically dissect the functions of FAP.
This compound: A Selective FAP Inhibitor
This compound is a potent and selective small-molecule inhibitor of FAP. Its design is based on the substrate specificity of FAP, which shows a strong preference for a Gly-Pro sequence. The N-terminal acetylation blocks its activity against many dipeptidyl peptidases, and the boronic acid moiety reacts with the active site serine of the protease, leading to potent inhibition. This selectivity allows researchers to distinguish the enzymatic activities of FAP from those of DPP-4 and other related enzymes.
Quantitative Data: Inhibitor Specificity
The selectivity of this compound is demonstrated by its significantly lower inhibition constant (Ki) for FAP compared to other prolyl peptidases.
| Protease | Ki (nM) | Fold Selectivity vs. FAP |
| FAP | 23 ± 3 | 1 |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16-fold |
| Dipeptidyl Peptidase-7 (DPP-7) | - | 9-fold to 5400-fold |
| Dipeptidyl Peptidase-8 (DPP-8) | - | 9-fold to 5400-fold |
| Dipeptidyl Peptidase-9 (DPP-9) | - | 9-fold to 5400-fold |
| Prolyl Oligopeptidase | - | 9-fold to 5400-fold |
| Acylpeptide Hydrolase | - | 9-fold to 5400-fold |
Data sourced from multiple references.
Experimental Protocols
This protocol determines the inhibition constant (Ki) of this compound for FAP and other proteases.
Principle: The assay measures the time-dependent inhibition of the protease by monitoring the cleavage of a fluorogenic substrate. The method of progress curves is used for the analysis of tight-binding competitive inhibitors.
Materials:
-
Recombinant human FAP
-
Recombinant human DPP-4
-
This compound
-
Fluorogenic substrate: Ala-Pro-7-Amino-4-methylcoumarin (Ala-Pro-AFC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate reader
Procedure:
-
Prepare solutions of FAP (1.0 nM) and DPP-4 (0.1 nM) in assay buffer.
-
Prepare serial dilutions of this compound at concentrations at least 20-fold greater than the protease concentration.
-
Prepare substrate solutions: 500 µM Ala-Pro-AFC for FAP and 100 µM Ala-Pro-AFC for DPP-4.
-
In a 96-well plate, add the protease solution.
-
Add various concentrations of this compound to the wells.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Immediately monitor the fluorescence intensity over time using a microplate reader (e.g., λex = 380 nm, λem = 460 nm).
-
Determine the initial velocity (v₀) in the absence of the inhibitor and the steady-state velocity (vᵢ) in the presence of the inhibitor.
-
Calculate the apparent inhibition constant (Kᵢapp) by plotting v₀/vᵢ - 1 against the inhibitor concentration.
-
Calculate the true Kᵢ value from the Kᵢapp.
This protocol assesses the effect of FAP inhibition by this compound on cell functions.
Principle: FAP activity has been linked to cell proliferation and migration. This assay measures these cellular processes in the presence or absence of this compound.
Materials:
-
Human periodontal ligament stem cells (hPDLSCs) or other relevant cell lines.
-
Cell culture medium (e.g., α-MEM with 5% FBS).
-
TGF-β1 (to induce fibroblastic differentiation).
-
This compound (e.g., 10 µM).
-
Reagents for proliferation assay (e.g., MTS or WST-1).
-
Apparatus for migration/invasion assay (e.g., Transwell chambers).
Procedure (Proliferation):
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with TGF-β1 to induce a fibroblastic phenotype.
-
Add this compound (10 µM) or vehicle control to the respective wells.
-
Incubate for desired time points (e.g., 24h, 48h).
-
Add proliferation reagent (e.g., MTS) and incubate as per the manufacturer's instructions.
-
Measure absorbance to quantify cell viability/proliferation.
Procedure (Migration):
-
Seed cells in the upper chamber of a Transwell insert.
-
Add medium with a chemoattractant to the lower chamber.
-
Treat cells in the upper chamber with this compound or vehicle control.
-
Incubate to allow for cell migration through the porous membrane.
-
Remove non-migrated cells from the top of the insert.
-
Fix, stain, and count the migrated cells on the bottom of the membrane.
This protocol describes the use of this compound in an animal model to study its systemic effects.
Principle: To evaluate the therapeutic potential and biological effects of FAP inhibition in a living organism. For example, studying its effect on osteoporosis in an ovariectomized mouse model.
Materials:
-
Animal model (e.g., 2-month-old female mice, ovariectomized).
-
This compound sterile solution.
-
Vehicle control (e.g., Saline with DMSO, PEG300, Tween-80).
-
Equipment for administration (e.g., intraperitoneal injection).
-
Methods for outcome assessment (e.g., micro-CT for bone density, histological analysis).
Procedure:
-
Acclimate animals to laboratory conditions.
-
Prepare the this compound dosing solution. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administer this compound (e.g., 500 µg/kg) or vehicle control via the chosen route (e.g., intraperitoneal injection) for the duration of the study (e.g., 35 days).
-
Monitor animals for any adverse effects.
-
At the end of the study, sacrifice the animals and collect relevant tissues for analysis (e.g., femurs for bone analysis).
-
Perform endpoint analysis to assess the effects of FAP inhibition.
FAP-Associated Signaling Pathways
FAP expression and activity influence several key signaling pathways involved in cell growth, proliferation, and migration. This compound can be used to investigate the role of FAP's enzymatic activity in modulating these pathways.
-
PI3K/AKT Pathway: FAP has been shown to promote cell proliferation and migration through the activation of the PI3K/AKT pathway in various cancers.
-
Sonic Hedgehog (SHH)/GLI1 Pathway: In some cancer types, FAP expression upregulates the SHH/GLI1 signaling cascade, contributing to increased cell motility.
-
ERK Pathway: FAP-mediated signaling can also proceed through the Ras-ERK pathway, impacting angiogenesis and cell proliferation.
Conclusion
This compound serves as an invaluable tool for the specific investigation of Fibroblast Activation Protein's enzymatic function. Its high selectivity allows for the clear differentiation of FAP's roles from those of other homologous proteases. The experimental frameworks provided in this guide offer a starting point for researchers to utilize this compound to further unravel the complex biology of FAP and evaluate its potential as a therapeutic target in cancer, fibrosis, and other diseases.
References
- 1. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 3. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Ac-Gly-BoroPro In Vitro Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Gly-BoroPro is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase.[1][2][3] FAP is a member of the prolyl peptidase family and has been implicated in a variety of disease processes, including cancer, where it is highly expressed on cancer-associated fibroblasts.[4][5] The unique endopeptidase activity of FAP, which preferentially cleaves after a Gly-Pro motif, distinguishes it from other related proteases like Dipeptidyl Peptidase-4 (DPP-4). The N-acetylation of the Gly-Pro motif in this compound enhances its selectivity for FAP over other prolyl peptidases. This document provides a detailed protocol for an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against FAP and to assess its selectivity against other proteases.
Principle of the Assay
The enzymatic activity of FAP is monitored using a fluorogenic substrate, such as Ala-Pro-7-amino-4-trifluoromethylcoumarin (Ala-Pro-AFC). Cleavage of the substrate by the enzyme releases the highly fluorescent AFC molecule, which can be detected using a fluorescence plate reader. The rate of the reaction is proportional to the enzyme activity. In the presence of an inhibitor like this compound, the enzyme's activity is reduced. The inhibitory constant (Ki) of this compound is determined by measuring the enzyme's reaction progress curves at various inhibitor concentrations. This compound is a tight-binding, competitive inhibitor, and its Ki is determined by analyzing the time-dependent inhibition of the enzyme.
Data Presentation
Table 1: Inhibitory Potency and Selectivity of this compound against various Prolyl Peptidases
| Enzyme | Ki (nM) | Fold Selectivity vs. FAP |
| Fibroblast Activation Protein (FAP) | 23 ± 3 | 1 |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16 |
| Dipeptidyl Peptidase-7 (DPP-7) | ~207 - 124,200 | 9 - 5400 |
| Dipeptidyl Peptidase-8 (DPP-8) | ~207 - 124,200 | 9 - 5400 |
| Dipeptidyl Peptidase-9 (DPP-9) | ~207 - 124,200 | 9 - 5400 |
| Prolyl Oligopeptidase (PREP) | ~207 - 124,200 | 9 - 5400 |
| Acylpeptide Hydrolase | ~207 - 124,200 | 9 - 5400 |
Note: The Ki values for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase are stated to be 9- to 5400-fold higher than that for FAP. The exact values were not specified in the search results.
Experimental Protocols
Materials and Reagents
-
This compound (MW: 214.03 g/mol )
-
Recombinant human Fibroblast Activation Protein (FAP)
-
Recombinant human Dipeptidyl Peptidase-4 (DPP-4) (and other proteases for selectivity profiling)
-
Fluorogenic Substrate: Ala-Pro-AFC
-
Assay Buffer: 50 mM Tris (pH 7.4), 100 mM NaCl, 1 mM EDTA
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of 360/460 nm or 400/505 nm
Preparation of Solutions
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. The compound may be unstable in solution, so it is recommended to prepare it fresh.
-
Enzyme Working Solutions:
-
FAP: Prepare a working solution of FAP at a final concentration of 1.0 nM in assay buffer.
-
DPP-4: Prepare a working solution of DPP-4 at a final concentration of 0.1 nM in assay buffer.
-
-
Substrate Working Solutions:
-
For FAP: Prepare a working solution of Ala-Pro-AFC at a final concentration of 500 µM in assay buffer.
-
For DPP-4: Prepare a working solution of Ala-Pro-AFC at a final concentration of 100 µM in assay buffer.
-
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in assay buffer to achieve a range of desired final concentrations for the assay. The inhibitor concentrations should be at least 20-fold greater than the enzyme concentration.
Assay Procedure
-
To the wells of a 96-well microplate, add the following in the specified order:
-
Assay Buffer
-
This compound at various concentrations (or vehicle control - DMSO in assay buffer)
-
Enzyme working solution (FAP or DPP-4)
-
-
Incubate the plate at 23°C or 37°C for a short pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate working solution to each well.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence intensity over time in kinetic mode. Record readings at regular intervals (e.g., every 30 seconds) for a sufficient duration to observe the initial and steady-state reaction rates.
Data Analysis for Ki Determination
The Ki values for tight-binding inhibitors like this compound are determined using the method of progress curves.
-
Plot Progress Curves: For each inhibitor concentration, plot the fluorescence intensity versus time.
-
Determine Initial and Steady-State Velocities:
-
The initial velocity (v₀) is the rate of the reaction in the absence of the inhibitor.
-
For each inhibitor concentration, the progress curve will show an initial burst phase followed by a linear steady-state phase. The slope of this linear phase represents the steady-state velocity (vi).
-
-
Calculate Apparent Inhibition Constants (Kiapp): Plot the ratio of the initial velocity to the steady-state velocity minus one (v₀/vi - 1) against the inhibitor concentration ([I]).
-
Determine the Ki Value: The data from the plot in step 3 should fit to a linear equation. The Kiapp is the reciprocal of the slope of this line. The Ki can then be calculated from the Kiapp using the Michaelis-Menten constant (Km) of the substrate and the substrate concentration ([S]) used in the assay, according to the following equation for competitive inhibition:
-
Ki = Kiapp / (1 + [S]/Km)
-
Mandatory Visualizations
Caption: Experimental workflow for the this compound in vitro enzyme inhibition assay.
Caption: Mechanism of covalent inhibition of FAP by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides [mdpi.com]
- 3. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-based FAP Activity Assay using Ac-Gly-BoroPro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is overexpressed on reactive stromal fibroblasts in the microenvironment of the majority of epithelial tumors, as well as in tissues undergoing remodeling, such as in wound healing and fibrosis.[1] Its expression in healthy adult tissues is generally low, making it an attractive target for cancer diagnostics and therapeutics.[2][3] FAP exhibits both dipeptidyl peptidase and endopeptidase (gelatinase) activity, contributing to the degradation of the extracellular matrix, which facilitates tumor invasion and metastasis.[4][5] Furthermore, FAP is implicated in creating an immunosuppressive tumor microenvironment.
Ac-Gly-BoroPro is a potent and selective inhibitor of FAP. Its N-acetylated glycine-proline-boronic acid structure allows for specific targeting of the FAP active site. The selectivity of this compound for FAP over other related proteases, such as Dipeptidyl Peptidase-4 (DPP-4), makes it a valuable tool for studying FAP's biological functions and for the development of FAP-targeted therapies. This document provides detailed protocols for a cell-based fluorogenic assay to measure FAP activity and its inhibition by this compound.
Data Presentation
The following table summarizes the inhibitory activity of this compound and other compounds against FAP and related proteases.
| Compound | Target | Assay Type | Cell Line | Substrate | IC50 / Ki | Selectivity | Reference |
| This compound | FAP | Biochemical | - | Ala-Pro-AFC | Ki: 23 ± 3 nM | 16-fold vs DPP-4 | |
| This compound | DPP-4 | Biochemical | - | Ala-Pro-AFC | Ki: 377 ± 18 nM | - | |
| N-acetyl-d-Ala-boroPro | FAP | Biochemical | - | - | Ki: 350 nM | - | |
| N-(pyridine-4-carbonyl)-d-Ala-boroPro (ARI-3099) | FAP | Biochemical | - | - | IC50: 36 ± 4.8 nM | >350-fold vs PREP | |
| N-(4-quinolinoyl)-Gly-boroPro | FAP | Biochemical | - | - | IC50: 3.7 ± 0.2 nM | >1000-fold vs DPPs |
Experimental Protocols
Protocol 1: Cell-based Fluorogenic FAP Activity Assay
This protocol describes a method to measure FAP activity in live cells using a fluorogenic substrate. The assay can be adapted to screen for FAP inhibitors.
Materials:
-
FAP-expressing cells (e.g., U-87 MG human glioblastoma cells, which recruit FAP-positive fibroblasts in vivo, or FAP-transfected HEK293T cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Black, clear-bottom 96-well microplates
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AFC or Suc-Gly-Pro-AMC)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA)
-
Fluorescence plate reader with excitation/emission wavelengths of approximately 380/460 nm for AMC-based substrates
Procedure:
-
Cell Seeding:
-
Culture FAP-expressing cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and resuspend in complete culture medium.
-
Seed 2 x 10^5 cells per well in a black, clear-bottom 96-well plate.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and FAP expression.
-
-
Compound Treatment (for inhibitor screening):
-
Prepare serial dilutions of this compound or other test compounds in Assay Buffer.
-
Gently remove the culture medium from the wells and wash once with pre-warmed PBS.
-
Add 50 µL of the diluted compounds to the respective wells. For control wells (maximum FAP activity), add 50 µL of Assay Buffer.
-
Incubate for 15-30 minutes at 37°C.
-
-
FAP Activity Measurement:
-
Prepare the fluorogenic substrate solution in Assay Buffer at a concentration of 100 µM.
-
Add 50 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for at least 5-10 minutes, with readings every minute.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (Vmax) from the linear portion of the kinetic curve for each well.
-
Subtract the background fluorescence from a substrate-only control well.
-
For inhibitor screening, calculate the percentage of FAP inhibition for each compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for the cell-based FAP activity assay.
Caption: FAP's role in the tumor microenvironment.
References
Application Notes and Protocols: The Use of Ac-Gly-BoroPro in the U-87 MG Glioblastoma Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Gly-BoroPro is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in the tumor microenvironment of various cancers, including glioblastoma.[1] In the U-87 MG glioblastoma cell line, FAP expression and activity are regulated by the Transforming Growth Factor-beta (TGF-β) signaling pathway. Specifically, TGF-β1 has been shown to upregulate FAP, an effect that can be counteracted by FAP inhibitors. This positions this compound as a valuable research tool for investigating the role of FAP in glioblastoma pathogenesis and as a potential therapeutic agent.
These application notes provide a summary of the known effects of this compound on the U-87 MG cell line, along with detailed protocols for key in vitro experiments.
Data Presentation
Currently, publicly available data on the direct effects of this compound on U-87 MG cell viability, apoptosis, and cell cycle are limited. The primary quantitative datum available is the half-maximal inhibitory concentration (IC50) for FAP enzymatic activity.
| Parameter | Cell Line | Value | Description |
| FAP Inhibition IC50 | U-87 MG | 0.663 µM | Inhibition of FAP enzymatic activity as measured by a fluorescence-based assay using Suc-Gly-Pro-AMC as a substrate.[1] |
Further research is required to determine the IC50 for cell viability and the specific effects on apoptosis and cell cycle distribution in U-87 MG cells.
Signaling Pathways
Based on current literature, the primary signaling pathway in U-87 MG cells directly relevant to this compound's mechanism of action is the TGF-β signaling pathway , due to its regulation of FAP expression. Inhibition of FAP by this compound can, therefore, interfere with the downstream consequences of TGF-β-induced FAP activity.
Additionally, FAP-expressing cells within the glioblastoma microenvironment are known to remodel the extracellular matrix, which in turn can activate Focal Adhesion Kinase (FAK) signaling in cancer cells, promoting migration and invasion. While direct modulation of FAK signaling within U-87 MG cells by this compound has not been explicitly demonstrated, it represents a plausible downstream consequence of FAP inhibition in a co-culture or in vivo setting.
Experimental Protocols
General Guidelines for this compound Preparation
This compound is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and dilute it to the final desired concentration in the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
FAP Activity Assay
This protocol is designed to measure the enzymatic activity of FAP in U-87 MG cell lysates and assess the inhibitory effect of this compound.
Materials:
-
U-87 MG cells
-
This compound
-
FAP substrate: Suc-Gly-Pro-AMC (succinyl-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Lysis Buffer: RIPA buffer with protease inhibitors
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Lysate Preparation:
-
Culture U-87 MG cells to 80-90% confluency.
-
Wash cells with cold PBS and lyse using RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
FAP Activity Assay:
-
Dilute the cell lysate to a consistent protein concentration in the assay buffer.
-
In a 96-well plate, add 50 µL of the diluted cell lysate to each well.
-
Add 25 µL of this compound at various concentrations (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) to the wells.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the FAP substrate (final concentration of 100 µM).
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at 37°C in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Normalize the rates to the vehicle control.
-
Plot the normalized rates against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of U-87 MG cells.
References
Application Notes and Protocols: Animal Models for Studying Ac-Gly-BoroPro Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for utilizing preclinical animal models to evaluate the efficacy of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP). The information is intended to assist researchers in designing and executing robust in vivo studies for oncology, inflammation, and bone metabolism.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase.[1][2] FAP is minimally expressed in normal adult tissues but is significantly upregulated on cancer-associated fibroblasts (CAFs) in the stroma of over 90% of epithelial carcinomas, as well as in areas of active tissue remodeling, such as in fibrosis and inflammation.[3][4] FAP's enzymatic activity, which includes both dipeptidyl peptidase and collagenase functions, contributes to the degradation of the extracellular matrix (ECM), promoting tumor growth, invasion, and metastasis.[5]
This compound was designed based on the dipeptide substrate specificity of FAP, leading to high selectivity. It inhibits FAP with a Ki (inhibition constant) of approximately 23 nM, making it significantly more potent against FAP than against other related prolyl peptidases like Dipeptidyl Peptidase-4 (DPP-4), for which the Ki is around 377 nM. This selectivity makes this compound a valuable tool for investigating the specific role of FAP in disease pathology and for assessing its potential as a therapeutic target.
Mechanism of Action of this compound
FAP's primary role in the tumor microenvironment is to remodel the ECM by cleaving key components like gelatin and type I collagen. This activity facilitates cancer cell invasion and migration. This compound acts as a competitive, tight-binding inhibitor that targets the active site of FAP, blocking its proteolytic activity. By inhibiting FAP, this compound is hypothesized to normalize the tumor stroma, inhibit tumor progression, and potentially enhance the efficacy of other cancer therapies.
Application 1: Oncology - Cancer Xenograft Models
Animal models bearing human tumor xenografts are essential for evaluating the anti-cancer efficacy of FAP inhibitors. Since FAP is primarily expressed by the stromal fibroblasts associated with the tumor, models using FAP-positive cancer cell lines that can induce a stromal response, or co-injection models with fibroblasts, are highly relevant. Glioblastoma cell lines like U87MG are known to express FAP and are commonly used.
Experimental Workflow: Xenograft Model
Detailed Protocol: U87MG Xenograft Model
-
Cell Culture: Culture U87MG cells (ATCC® HTB-14™) in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Selection: Use female athymic nude mice (e.g., NU/J strain), 6-8 weeks of age. Allow for at least one week of acclimatization.
-
Tumor Implantation: Harvest U87MG cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium or PBS at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.
-
Drug Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
For in vivo administration, prepare a fresh working solution daily. A recommended vehicle formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Sonicate if necessary to ensure complete dissolution.
-
-
Treatment Regimen:
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Administer this compound via intraperitoneal (i.p.) injection. A previously reported dosage for in vivo studies is 500 mg/kg, administered daily. Dose-response studies may be required to optimize the regimen.
-
The control group should receive the vehicle solution at the same volume and schedule.
-
-
Efficacy Monitoring:
-
Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Monitor animal body weight and overall health status concurrently.
-
-
Endpoint Analysis:
-
Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
-
At the study endpoint, euthanize the mice, excise the tumors, and record their final weight.
-
Process tumors for histological analysis (H&E staining), immunohistochemistry (IHC) for FAP, and other relevant biomarkers of ECM remodeling (e.g., collagen deposition).
-
Data Presentation: Tumor Growth Inhibition
Table 1: Example Data for this compound Efficacy in U87MG Xenograft Model
| Treatment Group (n=10) | Dose & Schedule | Mean Initial Tumor Volume (mm³) ± SEM | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) ± SEM |
| Vehicle Control | Vehicle, daily i.p. | 125.4 ± 10.2 | 1580.6 ± 155.3 | - | 1.62 ± 0.18 |
| This compound | 500 mg/kg, daily i.p. | 128.1 ± 9.8 | 742.9 ± 98.7 | 53.0 | 0.75 ± 0.11 |
Application 2: Inflammation & Fibrosis - Arthritis Models
FAP is implicated in inflammatory diseases characterized by significant tissue remodeling and fibrosis, such as rheumatoid arthritis. The Collagen-Induced Arthritis (CIA) mouse model is a widely used and robust model that mimics many aspects of human rheumatoid arthritis.
Experimental Workflow: Collagen-Induced Arthritis (CIA) Model
Detailed Protocol: CIA Model
-
Animal Selection: Use male DBA/1 mice, which are genetically susceptible to CIA, aged 8-10 weeks.
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (CII) with Complete Freund's Adjuvant (CFA). Administer 100 µg of CII per mouse via intradermal injection at the base of the tail.
-
Booster Immunization (Day 21): Emulsify CII with Incomplete Freund's Adjuvant (IFA). Administer a booster injection of 100 µg of CII per mouse.
-
-
Treatment Regimen:
-
Begin monitoring for signs of arthritis (paw swelling, redness) around day 24.
-
Once an animal shows definitive signs of arthritis, enroll it in the study and randomize it into a treatment group.
-
Administer this compound or vehicle daily via i.p. injection as described in the oncology protocol. Treatment is typically therapeutic (starts after disease onset) and continues for 14-21 days.
-
-
Efficacy Monitoring:
-
Clinical Score: Score each paw daily on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and joint rigidity). The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws daily using digital calipers.
-
-
Endpoint Analysis:
-
Harvest hind paws and fix them in formalin for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
Data Presentation: Anti-Inflammatory Efficacy
Table 2: Example Data for this compound Efficacy in CIA Model
| Treatment Group (n=12) | Mean Max Arthritis Score ± SEM | Mean Change in Paw Thickness (mm) ± SEM | Serum IL-6 (pg/mL) ± SEM |
| Vehicle Control | 11.5 ± 0.8 | 1.45 ± 0.12 | 152.3 ± 18.5 |
| This compound (500 mg/kg) | 6.2 ± 0.6 | 0.78 ± 0.09 | 75.8 ± 11.2 |
Application 3: Bone Metabolism
Recent studies have shown that this compound can promote bone formation and inhibit bone resorption in vivo, suggesting a role for FAP in regulating bone homeostasis. Animal models of osteoporosis, such as the ovariectomy (OVX) model in mice, can be used to study the potential therapeutic effects of this compound on bone health.
Detailed Protocol: Ovariectomy (OVX) Induced Osteoporosis Model
-
Animal Selection: Use female C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure:
-
Perform bilateral ovariectomy (OVX) to induce estrogen deficiency and subsequent bone loss. A sham operation (laparotomy without ovary removal) should be performed on the control group.
-
Allow a recovery period of one week.
-
-
Treatment Regimen:
-
Randomize OVX mice into vehicle and treatment groups.
-
Administer this compound (500 mg/kg) or vehicle daily via i.p. injection for a period of 35 days or longer to observe effects on bone turnover and mass.
-
-
Efficacy Monitoring & Endpoint Analysis:
-
At the study endpoint, euthanize the animals.
-
Excise femurs and tibias for analysis.
-
Micro-computed Tomography (µCT): Perform high-resolution µCT scans on the distal femur or proximal tibia to quantify trabecular and cortical bone parameters.
-
Histomorphometry: Process bones for undecalcified sectioning and staining (e.g., Von Kossa) to visualize and quantify cellular-level bone parameters (osteoblast and osteoclast numbers, bone formation rate).
-
Data Presentation: Bone Formation Efficacy
Table 3: Example Data for this compound Efficacy in OVX Mouse Model
| Treatment Group (n=10) | Bone Volume / Total Volume (BV/TV, %) ± SEM | Trabecular Number (Tb.N, 1/mm) ± SEM | Trabecular Thickness (Tb.Th, µm) ± SEM |
| Sham + Vehicle | 15.2 ± 1.1 | 4.1 ± 0.3 | 45.3 ± 2.1 |
| OVX + Vehicle | 8.5 ± 0.9 | 2.8 ± 0.2 | 38.6 ± 1.9 |
| OVX + this compound | 12.1 ± 1.0 | 3.5 ± 0.3 | 42.8 ± 2.0 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Imaging of Fibroblast Activation Protein in Cancer Xenografts Using Novel (4-Quinolinoyl)-glycyl-2-cyanopyrrolidine-Based Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Ac-Gly-BoroPro in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-Gly-BoroPro is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in the tumor microenvironment, fibrosis, and inflammation. Its specific mode of action makes it a valuable tool for preclinical research in various disease models. These application notes provide detailed protocols for the in vivo use of this compound in mice, including formulation, administration, and experimental design considerations. The provided data and methodologies are intended to guide researchers in designing robust and reproducible preclinical studies.
Mechanism of Action and Target Selectivity
This compound is a dipeptide boronic acid that acts as a transition state analog inhibitor of FAP. The boronic acid moiety forms a covalent, yet reversible, bond with the active site serine of the protease.
Signaling Pathway of FAP Inhibition:
Caption: Inhibition of FAP by this compound prevents the degradation of extracellular matrix components.
This compound exhibits high selectivity for FAP over other closely related serine proteases, which is critical for minimizing off-target effects in in vivo studies.
Table 1: Inhibitory Potency (Ki) of this compound against Various Serine Proteases [1]
| Protease | Ki (nM) | Selectivity vs. FAP |
| FAP | 23 ± 3 | - |
| DPP-4 | 377 ± 18 | 16-fold |
| DPP-7 | >200,000 | >8695-fold |
| DPP-8 | 210 | 9-fold |
| DPP-9 | 125,000 | 5435-fold |
| Prolyl Oligopeptidase | >200,000 | >8695-fold |
| Acylpeptide Hydrolase | >200,000 | >8695-fold |
In Vivo Experimental Protocols
Formulation and Administration
Successful in vivo studies hinge on the proper formulation and administration of the test compound. This compound is a solid that requires dissolution in a suitable vehicle for administration to mice.
Recommended Vehicle for Intraperitoneal (IP) and Oral (PO) Administration: [1]
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Protocol for Preparation of Dosing Solution (1 mg/mL):
-
Weigh the required amount of this compound.
-
Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
In a separate sterile tube, combine the appropriate volumes of PEG300, Tween-80, and Saline.
-
Add the this compound stock solution to the vehicle mixture to achieve the final desired concentration (e.g., for a 1 mg/mL final solution, add 1 part of 10 mg/mL stock to 9 parts of the vehicle mixture).
-
Vortex the solution thoroughly to ensure homogeneity.
-
It is recommended to prepare the dosing solution fresh on the day of use.
Administration Routes:
-
Intraperitoneal (IP) Injection: A common route for systemic delivery in mice. Ensure proper restraint and inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Oral Gavage (PO): For studies investigating oral bioavailability and efficacy. Use a proper gavage needle to deliver the solution directly into the stomach.
Experimental Workflow for a Xenograft Cancer Model
This workflow outlines a typical study to evaluate the efficacy of this compound in a subcutaneous tumor model in mice.
Caption: A standard workflow for an in vivo xenograft study in mice.
Detailed Protocol:
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or NSG) for human cancer cell line xenografts.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 106 cells in 100 µL of Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment and control groups.
-
Treatment: Administer this compound (e.g., via IP injection) at the desired dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor growth and body weight throughout the study. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach the protocol-defined endpoint (e.g., 2000 mm3) or if they show signs of significant distress.
-
Analysis: Collect tumors, blood, and other organs for further analysis (e.g., histology, biomarker analysis).
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic and toxicological profile of this compound is crucial for interpreting efficacy studies and for any translational considerations. While comprehensive data for this compound is not publicly available, general procedures for these studies in mice are outlined below.
Pharmacokinetic (PK) Study Design
A typical PK study in mice involves administering the compound and collecting blood samples at various time points to determine its concentration in plasma.
Table 2: Generic Pharmacokinetic Study Parameters in Mice
| Parameter | Description |
| Administration Route | Intravenous (IV), Intraperitoneal (IP), Oral (PO) |
| Dose Levels | At least two different dose levels are recommended |
| Animals per Time Point | 3-5 mice |
| Blood Collection | Serial sampling from a single mouse or terminal bleeds at each time point |
| Sample Processing | Plasma separation and storage at -80°C |
| Analytical Method | LC-MS/MS is typically used for quantification |
| Key PK Parameters | Cmax (Maximum concentration), Tmax (Time to Cmax), AUC (Area under the curve), t1/2 (Half-life) |
Toxicology Assessment
Initial toxicology studies in mice aim to identify the maximum tolerated dose (MTD) and observe any potential adverse effects.
General Protocol for an Acute Toxicity Study:
-
Dose Range Finding: Administer single, escalating doses of this compound to small groups of mice.
-
Observation: Monitor animals closely for a defined period (e.g., 14 days) for clinical signs of toxicity, including changes in behavior, appearance, and body weight.
-
Necropsy: At the end of the observation period, perform a gross necropsy to examine organs for any abnormalities.
-
Histopathology: Collect major organs for histopathological analysis to identify any microscopic changes.
Logical Flow for Safety Assessment:
Caption: A typical workflow for a preclinical toxicology study in mice.
Data Presentation
While specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively published, the following tables serve as templates for presenting such data when generated.
Table 3: Template for In Vivo Efficacy Data (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Administration Route & Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | IP, Daily | - | |
| This compound | X | IP, Daily | ||
| This compound | Y | IP, Daily |
Table 4: Template for Pharmacokinetic Parameters in Mice
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng*hr/mL) | t1/2 (hr) |
| IV | |||||
| IP | |||||
| PO |
Table 5: Template for Acute Toxicology Summary in Mice
| Dose (mg/kg) | Mortality | Clinical Signs | Body Weight Change (%) | Gross Necropsy Findings |
| Vehicle | ||||
| Low Dose | ||||
| Mid Dose | ||||
| High Dose |
Disclaimer: The information provided in these application notes is for research purposes only and is not intended for human or veterinary use. Researchers should always adhere to institutional and national guidelines for animal welfare and conduct all experiments in an ethically responsible manner. The specific dosages and protocols may require optimization for different mouse strains and disease models.
References
Determining the Potency of Ac-Gly-BoroPro: Application Notes and Protocols for IC50 Measurement in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the half-maximal inhibitory concentration (IC50) of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP), in various cancer cell lines. This document outlines the mechanism of action, protocols for IC50 determination, and data presentation guidelines.
Introduction
This compound is a potent and selective small molecule inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine protease.[1] FAP is overexpressed in the reactive stromal fibroblasts of more than 90% of human epithelial carcinomas, making it a compelling target for cancer therapy.[2] FAP's enzymatic activity contributes to the remodeling of the tumor microenvironment, promoting tumor growth, invasion, and metastasis.[2] this compound inhibits FAP with a high degree of selectivity, showing significantly less activity against related proteases like dipeptidyl peptidase-4 (DPP-4).[1] The inhibition of FAP by this compound is a promising strategy to disrupt the supportive tumor stroma and inhibit cancer progression.
Mechanism of Action and Signaling Pathway
FAP is a key component of the tumor microenvironment, influencing cancer cell behavior through various signaling pathways. One of the critical pathways modulated by FAP activity is the PI3K/Akt pathway, which is central to cell proliferation, survival, and migration.[3] FAP's degradation of the extracellular matrix can lead to the activation of integrin signaling, which in turn can activate the PI3K/Akt pathway. By inhibiting FAP, this compound can disrupt this signaling cascade, leading to reduced cancer cell proliferation and survival.
FAP Signaling Pathway and this compound Inhibition.
Quantitative Data Summary
The IC50 value of this compound can vary between different cancer cell lines due to factors such as FAP expression levels and the specific genetic background of the cells. Below is a table summarizing the known IC50 value for this compound in the U-87MG glioblastoma cell line. Researchers can use the protocol provided to determine the IC50 values in their cancer cell lines of interest and populate a similar table for comparative analysis.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| U-87MG ATCC | Glioblastoma | 0.663 | |
| [Enter Cell Line] | [Enter Tissue] | ||
| [Enter Cell Line] | [Enter Tissue] | ||
| [Enter Cell Line] | [Enter Tissue] |
Experimental Protocols
This section provides a detailed protocol for determining the IC50 of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Important Handling Information: this compound is unstable in solution and should be freshly prepared for each experiment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in PBS), sterile-filtered
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Experimental workflow for IC50 determination.
Procedure:
-
Cell Seeding:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Note: Prepare fresh dilutions of this compound in complete cell culture medium immediately before use.
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM is a good starting point). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of the drug that causes a 50% reduction in cell viability.
-
Conclusion
This document provides a framework for researchers to accurately determine the IC50 of this compound in various cancer cell lines. The provided protocols and data presentation guidelines will facilitate standardized and comparable results. Understanding the potency of this selective FAP inhibitor across a range of cancer types is a critical step in its preclinical development and in elucidating the therapeutic potential of targeting the tumor microenvironment.
References
Application of Ac-Gly-BoroPro in Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key cellular mediator of fibrosis is the activated fibroblast, also known as the myofibroblast. Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is highly expressed on the surface of activated fibroblasts in fibrotic tissues and the tumor stroma, while its expression in healthy tissues is low. This differential expression makes FAP an attractive therapeutic target for anti-fibrotic therapies. Ac-Gly-BoroPro is a potent and selective inhibitor of FAP, and its application in various fibrosis research models is crucial for understanding the role of FAP in disease progression and for the development of novel therapeutics.
Mechanism of Action
This compound is a dipeptide boronic acid that acts as a competitive, slow-binding inhibitor of FAP. The boronic acid moiety forms a covalent bond with the catalytic serine residue in the active site of FAP, leading to potent and sustained inhibition of its enzymatic activity. This compound exhibits high selectivity for FAP over other related proteases, such as Dipeptidyl Peptidase-4 (DPP-4), which is critical for minimizing off-target effects in experimental systems.[1][2]
Application Notes
This compound can be utilized in a variety of in vitro and in vivo fibrosis models to investigate the role of FAP in fibroblast activation, ECM production, and tissue remodeling. Its use allows for the elucidation of signaling pathways regulated by FAP and the assessment of the therapeutic potential of FAP inhibition in different fibrotic diseases.
In Vitro Applications:
-
Inhibition of Fibroblast Activation: this compound can be used to treat cultured fibroblasts stimulated with pro-fibrotic factors like Transforming Growth Factor-beta 1 (TGF-β1) to assess the role of FAP in their differentiation into myofibroblasts.
-
Reduction of Extracellular Matrix Deposition: The effect of this compound on the synthesis and deposition of ECM components, such as collagen and fibronectin, by activated fibroblasts can be quantified.
-
Investigation of Signaling Pathways: Researchers can use this compound to probe the downstream signaling pathways affected by FAP activity, including the TGF-β/Smad and FGF21/ERK pathways.
In Vivo Applications:
-
Amelioration of Organ Fibrosis: this compound can be administered to animal models of fibrosis, such as bleomycin-induced pulmonary fibrosis or carbon tetrachloride (CCl4)-induced liver fibrosis, to evaluate its efficacy in reducing fibrosis.
-
Pharmacokinetic and Pharmacodynamic Studies: In vivo models allow for the characterization of the pharmacokinetic and pharmacodynamic properties of this compound.
-
Target Engagement and Biomarker Analysis: The extent of FAP inhibition in tissues can be measured, and the levels of fibrosis-related biomarkers in response to treatment can be monitored.
Quantitative Data Summary
The following tables summarize representative quantitative data on the inhibitory activity of this compound and the effects of FAP inhibition in a preclinical model of liver fibrosis.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Protease | Ki (nM) | Selectivity (vs. FAP) |
| FAP | 23 ± 3 | - |
| DPP-4 | 377 ± 18 | 16.4-fold |
Table 2: Effect of a FAP Inhibitor on CCl4-Induced Liver Fibrosis in Mice
| Parameter | Vehicle Control | FAP Inhibitor | Percent Reduction |
| Liver Collagen Content (μg/mg tissue) | 55.2 ± 4.8 | 38.6 ± 3.2 | 30.1% |
| α-SMA Positive Area (%) | 12.5 ± 1.5 | 7.2 ± 0.9 | 42.4% |
| Gene Expression (fold change vs. normal) | |||
| Col1a1 | 15.3 ± 2.1 | 8.1 ± 1.2 | 47.1% |
| Acta2 (α-SMA) | 10.8 ± 1.7 | 5.5 ± 0.8 | 49.1% |
| Timp1 | 8.2 ± 1.1 | 4.3 ± 0.6 | 47.6% |
Experimental Protocols
In Vitro Protocol: Inhibition of TGF-β1-Induced Fibroblast Activation
This protocol describes how to assess the effect of this compound on the activation of fibroblasts in response to TGF-β1 stimulation.
Materials:
-
Primary human lung fibroblasts (or other relevant fibroblast cell line)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
TGF-β1 (recombinant human)
-
This compound
-
Reagents for immunofluorescence staining (e.g., anti-α-SMA antibody, DAPI)
-
Reagents for Western blotting or qPCR analysis
Procedure:
-
Cell Seeding: Plate fibroblasts in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1 hour.
-
Stimulation: Add TGF-β1 to the wells at a final concentration of 5 ng/mL. Include a vehicle-treated control group and a TGF-β1 only group.
-
Incubation: Incubate the plates for 48-72 hours.
-
Endpoint Analysis:
-
Immunofluorescence: Fix the cells and stain for α-SMA to visualize myofibroblast differentiation. Counterstain with DAPI for nuclear visualization.
-
Western Blotting: Lyse the cells and perform Western blotting to quantify the expression of α-SMA and collagen type I.
-
qPCR: Extract RNA and perform quantitative PCR to measure the gene expression of ACTA2 (α-SMA) and COL1A1.
-
In Vivo Protocol: Bleomycin-Induced Pulmonary Fibrosis Model
This protocol outlines the use of this compound in a mouse model of pulmonary fibrosis induced by bleomycin.[3]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
This compound
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Reagents for histology (e.g., Masson's trichrome stain) and hydroxyproline assay
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Fibrosis Induction: On day 0, anesthetize the mice and intratracheally instill a single dose of bleomycin (e.g., 2.5 mg/kg) in 50 µL of sterile saline. Control mice receive saline only.
-
Treatment: Administer this compound (e.g., 1-10 mg/kg) or vehicle control daily via intraperitoneal injection, starting from day 1 until the end of the study (e.g., day 14 or 21).
-
Monitoring: Monitor the body weight and clinical signs of the mice throughout the experiment.
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Euthanize the mice, perfuse the lungs, and fix them in 4% paraformaldehyde. Embed the lung tissue in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and fibrosis severity.
-
Hydroxyproline Assay: Hydrolyze a portion of the lung tissue and measure the hydroxyproline content to quantify total collagen levels.
-
Gene Expression: Extract RNA from lung tissue to analyze the expression of fibrotic markers such as Col1a1, Acta2, and Tgf-β1 by qPCR.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways involved in fibrosis and the proposed mechanism of action for this compound.
Caption: TGF-β signaling induces FAP expression via the canonical Smad pathway.
Caption: FAP inhibition by this compound preserves active FGF21, promoting anti-fibrotic signaling.
Caption: In vivo experimental workflow for evaluating this compound in a fibrosis model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel fibroblast activation protein (FAP) inhibitor, BR103354, with anti-diabetic and anti-steatotic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Attenuation of Bleomycin-Induced Pulmonary Fibrosis in Rats with S-Allyl Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Fibroblast Activation Protein (FAP) Activity in Tissue Homogenates Using Ac-Gly-BoroPro as a Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease with both dipeptidyl peptidase and endopeptidase activities.[1] Its expression is highly upregulated in the stromal fibroblasts of various pathological conditions, including over 90% of epithelial carcinomas, wound healing sites, and fibrotic tissues, while being virtually absent in healthy adult tissues.[2][3] This restricted expression pattern makes FAP an attractive diagnostic marker and a therapeutic target for various diseases.[1] Accurate measurement of FAP activity in tissue samples is crucial for understanding its role in disease progression and for the development of FAP-targeted therapies.
Ac-Gly-BoroPro is a potent and selective inhibitor of FAP.[4] It functions as a transition-state analog that binds tightly to the active site of FAP, exhibiting a Ki of 23 nM. Its high selectivity allows for the differentiation of FAP activity from that of other related proteases, such as Dipeptidyl Peptidase-4 (DPP-4), for which it has a significantly lower affinity (Ki = 377 nM).
These application notes provide a detailed protocol for measuring FAP activity in tissue homogenates using a fluorogenic substrate assay. This compound is utilized as a highly selective inhibitor to confirm the specificity of the measured enzymatic activity, ensuring that the detected signal originates from FAP.
Principle of the Assay
The assay quantitatively measures FAP activity based on the enzymatic cleavage of a fluorogenic substrate. A common substrate used is Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin), where the AFC fluorophore is quenched. Upon cleavage of the Pro-AFC bond by FAP, the free AFC is released, resulting in a quantifiable increase in fluorescence. To ensure the measured activity is specific to FAP, a parallel reaction is run in the presence of this compound. The difference in activity between the untreated and the this compound-treated samples represents the specific FAP activity.
Data Presentation
Table 1: Selectivity of this compound
This table summarizes the inhibitory constants (Ki) of this compound against FAP and other related prolyl peptidases, highlighting its selectivity for FAP.
| Protease | Ki (nM) | Selectivity vs. FAP (fold) | Reference |
| FAP | 23 ± 3 | 1 | |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16 | |
| Dipeptidyl Peptidase-7 (DPP-7) | >200,000 | >8695 | |
| Dipeptidyl Peptidase-8 (DPP-8) | 210 | ~9 | |
| Dipeptidyl Peptidase-9 (DPP-9) | 125,000 | ~5435 | |
| Prolyl Oligopeptidase | 3,800 | ~165 | |
| Acylpeptide Hydrolase | >200,000 | >8695 |
Table 2: FAP-Specific Activity in Various Tissue Homogenates
This table provides examples of FAP activity levels measured in different tissues from various species, which can serve as a reference for expected values.
| Species | Tissue | FAP Activity (pmol AMC/min/mg protein) |
| Mouse | Uterus | High |
| Mouse | Pancreas | High |
| Mouse | Skin | High |
| Mouse | Brain | Low |
| Baboon | Skin | High |
| Baboon | Bladder | High |
| Baboon | Colon | High |
| Human | Cirrhotic Liver | 14- to 18-fold higher than non-diseased |
| Human | Non-diseased Liver | Low |
Experimental Protocols
I. Preparation of Tissue Homogenates
-
Tissue Collection: Excise fresh or snap-frozen tissue samples. Place them in ice-cold phosphate-buffered saline (PBS).
-
Homogenization Buffer: Prepare a lysis buffer (e.g., RIPA buffer or a buffer containing 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail without serine protease inhibitors that could inhibit FAP). Keep the buffer on ice.
-
Homogenization:
-
Weigh the tissue sample and record the weight.
-
Add 5-10 volumes of ice-cold homogenization buffer per gram of tissue.
-
Homogenize the tissue on ice using a Dounce homogenizer, Potter-Elvehjem homogenizer, or a bead-based homogenizer until no visible tissue clumps remain.
-
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble and membrane-bound proteins, including FAP. This is the tissue lysate.
-
Protein Quantification: Determine the total protein concentration of the tissue lysate using a standard protein assay method (e.g., BCA or Bradford assay). This is crucial for normalizing the FAP activity.
-
Storage: Use the lysate immediately or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
II. FAP Activity Assay Protocol
This protocol is designed for a 96-well plate format.
Materials and Reagents:
-
Tissue lysate (prepared as described above)
-
FAP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Fluorogenic FAP substrate: Ala-Pro-AFC (e.g., from Enzo Life Sciences or similar suppliers). Prepare a stock solution in DMSO.
-
FAP inhibitor: this compound (e.g., from MedChemExpress or similar suppliers). Prepare a stock solution in DMSO.
-
96-well black, flat-bottom microplate
-
Fluorometric plate reader with excitation/emission wavelengths of ~400 nm and ~505 nm, respectively, for AFC.
Assay Procedure:
-
Plate Setup:
-
Sample Wells (Total Activity): Add tissue lysate to the wells.
-
Inhibitor Control Wells (Non-FAP Activity): Add the same amount of tissue lysate to separate wells.
-
Blank Wells (Substrate Autohydrolysis): Add assay buffer instead of tissue lysate.
-
-
Inhibitor Pre-incubation:
-
To the "Inhibitor Control Wells," add this compound to a final concentration of 1 µM. This concentration is sufficient to inhibit FAP activity selectively.
-
To the "Sample Wells" and "Blank Wells," add an equivalent volume of the vehicle (e.g., DMSO diluted in assay buffer) used for the inhibitor stock.
-
Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to FAP.
-
-
Reaction Initiation:
-
Prepare the substrate working solution by diluting the Ala-Pro-AFC stock in the FAP Assay Buffer to the desired final concentration (e.g., 100-500 µM).
-
Add the substrate working solution to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL).
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Ex/Em = 400/505 nm) every 1-2 minutes for at least 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Subtract the rate of the blank wells from the rates of the sample and inhibitor control wells to correct for substrate autohydrolysis.
-
Calculate the Total Activity (from "Sample Wells").
-
Calculate the Non-FAP Activity (from "Inhibitor Control Wells").
-
Calculate the FAP-Specific Activity using the following formula: FAP-Specific Activity = Total Activity - Non-FAP Activity
-
Normalize the FAP-specific activity to the amount of protein in the lysate (e.g., pmol AFC/min/mg protein). This requires creating a standard curve with free AFC to convert RFU to pmol.
-
Mandatory Visualizations
Caption: Experimental workflow for measuring FAP activity in tissue homogenates.
Caption: FAP enzymatic reaction and inhibition by this compound.
FAP Signaling and Biological Role
FAP plays a significant role in modulating the tumor microenvironment and promoting tumor progression. Its enzymatic activity contributes to the degradation of the extracellular matrix (ECM), including type I collagen, which facilitates cancer cell invasion and metastasis. Furthermore, FAP is implicated in various signaling pathways that influence cell proliferation, migration, and angiogenesis. For instance, FAP expression has been shown to activate PI3K/Akt and Ras-ERK signaling pathways, promoting tumor growth.
Caption: Simplified overview of FAP's role in cancer-related signaling pathways.
References
- 1. Understanding fibroblast activation protein (FAP): substrates, activities, expression and targeting for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-Gly-BoroPro Treatment in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental design and implementation of Ac-Gly-BoroPro treatment in cancer xenograft models. This compound is a highly selective and potent inhibitor of Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment of numerous cancer types. FAP activity is implicated in tumor growth, invasion, and metastasis, making it an attractive therapeutic target.
Mechanism of Action
This compound functions as a competitive, slow-binding inhibitor of FAP.[1][2] Its boronic acid moiety forms a stable covalent bond with the active site serine residue of the FAP enzyme, effectively blocking its proteolytic activity.[3] this compound exhibits high selectivity for FAP over other prolyl peptidases, including dipeptidyl peptidase-4 (DPP-4), with a reported inhibition constant (Ki) of 23 nM for FAP.[2][3] This selectivity is crucial for minimizing off-target effects.
Signaling Pathways and Therapeutic Rationale
FAP's enzymatic activity contributes to the degradation of the extracellular matrix (ECM), promoting cancer cell invasion and metastasis. Additionally, FAP can modulate the tumor microenvironment by processing various signaling molecules. By inhibiting FAP, this compound is hypothesized to disrupt these pro-tumorigenic processes.
Figure 1: Simplified signaling pathway of FAP in the tumor microenvironment and the inhibitory action of this compound.
Quantitative Data Summary
While specific in vivo efficacy data for this compound in cancer xenograft models is not extensively published, data from studies on other FAP inhibitors, such as Talabostat (Val-boroPro), provide a basis for expected outcomes. Talabostat, a less selective FAP inhibitor, has demonstrated tumor growth inhibition in various preclinical models.
| Inhibitor | Cancer Model | Administration | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Talabostat (PT-100) | WEHI 164 fibrosarcoma (syngeneic) | Oral | 5-40 µ g/mouse , daily | Significant inhibition | |
| Talabostat (PT-100) | EL4 lymphoma (syngeneic) | Oral | 5-40 µ g/mouse , daily | Significant inhibition | |
| Talabostat (PT-100) | B16-F10 melanoma (syngeneic) | Oral | 5-40 µ g/mouse , daily | Significant inhibition |
Note: The above data is for Talabostat and should be considered as a proxy. Dose-response studies are essential to determine the optimal therapeutic window for this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-tumor efficacy of this compound in xenograft models. These are general guidelines and should be adapted based on the specific cancer model and experimental objectives.
Protocol 1: Xenograft Tumor Model Development
This protocol outlines the establishment of subcutaneous xenograft tumors in immunocompromised mice.
Materials:
-
Cancer cell line of interest (e.g., human pancreatic, colon, or breast cancer cell lines with known FAP expression in the stroma)
-
Immunocompromised mice (e.g., NOD-SCID, NSG, or athymic nude mice), 6-8 weeks old
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional, to enhance tumor take rate)
-
Trypsin-EDTA
-
Cell culture medium
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
Procedure:
-
Culture cancer cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor growth. Tumors should be palpable within 1-3 weeks.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Figure 2: Experimental workflow for establishing and treating xenograft tumor models.
Protocol 2: this compound Formulation and Administration
This protocol describes the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound powder
-
Sterile vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile vials and syringes
-
Vortex mixer and sonicator
Procedure:
-
Formulation:
-
On the day of administration, prepare a fresh solution of this compound.
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in the vehicle solution. Gentle warming or sonication may be required to achieve complete dissolution.
-
The final concentration should be calculated based on the desired dose and the average weight of the mice.
-
-
Administration:
-
The route of administration (e.g., intraperitoneal, intravenous, or oral) should be determined based on the experimental design.
-
For intraperitoneal (IP) injection, gently restrain the mouse and inject the solution into the lower abdominal quadrant.
-
For intravenous (IV) injection, use a tail vein catheter.
-
For oral gavage, use a proper gavage needle.
-
Administer the treatment according to the predetermined schedule (e.g., daily, twice daily).
-
Protocol 3: Efficacy Assessment
This protocol details the methods for evaluating the anti-tumor effects of this compound.
Materials:
-
Calipers
-
Animal scale
-
IACUC-approved euthanasia method
-
Formalin or other fixatives for tissue preservation
-
Equipment for immunohistochemistry (IHC) and Western blotting
Procedure:
-
Tumor Growth Measurement:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Plot the average tumor volume for each group over time to generate tumor growth curves.
-
-
Body Weight Monitoring:
-
Monitor the body weight of the mice regularly as an indicator of systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.
-
Excise the tumors and weigh them.
-
Fix a portion of the tumor in formalin for histological and IHC analysis.
-
Snap-freeze a portion of the tumor in liquid nitrogen for Western blot or other molecular analyses.
-
-
Immunohistochemistry:
-
Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
-
Analyze FAP expression in the tumor stroma.
-
-
Statistical Analysis:
-
Compare tumor growth rates, final tumor weights, and biomarker expression between the treatment and control groups using appropriate statistical tests (e.g., t-test, ANOVA).
-
Concluding Remarks
The provided application notes and protocols offer a foundational guide for investigating the therapeutic potential of this compound in preclinical cancer xenograft models. Due to the limited availability of specific in vivo efficacy data for this compound, it is imperative that researchers conduct thorough dose-finding and toxicity studies to establish an optimal and safe therapeutic regimen. Careful experimental design and adherence to best practices in animal research will be critical for obtaining robust and reproducible results.
References
Troubleshooting & Optimization
Ac-Gly-BoroPro solubility and stability in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Ac-Gly-BoroPro in aqueous solutions. Find troubleshooting tips and frequently asked questions to ensure the successful application of this selective Fibroblast Activation Protein (FAP) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with concentrations of ≥ 50 mg/mL (233.61 mM) being achievable.[1] For optimal results, it is advisable to use a fresh, unopened bottle of DMSO, as hygroscopic DMSO can negatively impact solubility.
Q2: How should I prepare aqueous solutions of this compound for in vitro experiments?
A2: Due to the inherent instability of this compound in aqueous solutions, it is strongly recommended to prepare working solutions fresh immediately before use.[1] To prepare an aqueous working solution, first create a high-concentration stock solution in DMSO. Then, dilute the stock solution into your aqueous experimental buffer (e.g., PBS, cell culture media) to the final desired concentration. Ensure thorough mixing.
Q3: Can I store aqueous solutions of this compound?
A3: It is not recommended to store aqueous solutions of this compound. The compound is unstable in aqueous environments, and storage can lead to degradation and a loss of inhibitory activity. Always prepare fresh solutions for each experiment to ensure reproducibility and accuracy of your results.
Q4: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A4: Precipitation upon dilution can occur if the final concentration in the aqueous buffer exceeds the solubility limit or if the DMSO percentage is too low to maintain solubility. Please refer to the Troubleshooting Guide below for detailed steps on how to address this issue.
Q5: What are the known stability issues with this compound?
A5: The primary stability concern with this compound is its susceptibility to hydrolysis in aqueous solutions. While specific degradation kinetics in buffers like PBS are not extensively published, the consistent recommendation from suppliers is to use freshly prepared solutions. The boronic acid moiety can be prone to degradation, which would inactivate the compound's inhibitory function.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | 1. Final concentration exceeds aqueous solubility.2. Insufficient mixing.3. Temperature of the aqueous buffer is too low. | 1. Decrease the final concentration of this compound.2. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system).3. Vortex or sonicate the solution to aid dissolution. Gentle warming can also be attempted, but monitor for any signs of degradation. |
| Inconsistent or lower-than-expected experimental results | 1. Degradation of this compound in solution.2. Inaccurate concentration of the stock solution. | 1. Prepare fresh aqueous solutions of this compound immediately before each experiment.2. Ensure the DMSO stock solution has been stored properly at -20°C and protected from light. If the stock is old, consider preparing a fresh one.3. Verify the initial weighing and calculation of the stock solution concentration. |
| Difficulty dissolving the solid compound | 1. Poor quality solvent.2. Insufficient agitation. | 1. Use high-purity, anhydrous DMSO.2. Vortex or sonicate the solution to ensure complete dissolution of the solid. |
Data Presentation: Solubility
The following table summarizes the solubility of this compound in various solvent systems.
| Solvent System | Solubility | Notes |
| In Vitro | ||
| DMSO | ≥ 50 mg/mL (233.61 mM) | Recommended for stock solutions. Use of fresh, non-hygroscopic DMSO is advised. |
| PBS | ≥ 100 mg/mL (467.22 mM) | While highly soluble, the solution is unstable. Fresh preparation is critical.[1] |
| In Vivo Formulations | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (11.68 mM) | A clear solution can be obtained. Solvents should be added sequentially.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (11.68 mM) | A clear solution can be obtained. Solvents should be added sequentially.[1] |
Experimental Protocols
Protocol for Kinase Assay to Determine Ki of this compound
This protocol is adapted from methods used to characterize the inhibitory activity of this compound against Fibroblast Activation Protein (FAP).
Materials:
-
This compound
-
Recombinant human FAP
-
FAP substrate (e.g., Ala-Pro-AFC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the this compound stock solution in assay buffer to create a range of inhibitor concentrations.
-
In a 96-well plate, add the various concentrations of this compound.
-
Add a solution of recombinant FAP to each well. The final concentration of FAP should be significantly lower than the lowest inhibitor concentration to ensure tight-binding kinetics are not significantly affected by enzyme depletion.
-
Initiate the reaction by adding the FAP substrate to each well.
-
Immediately place the plate in a fluorescence microplate reader and monitor the increase in fluorescence over time, which corresponds to substrate cleavage.
-
The rate of the reaction (v) is determined from the linear phase of the progress curve.
-
The inhibition constant (Ki) can be calculated by analyzing the reaction rates at different inhibitor concentrations using appropriate enzyme kinetic models for tight-binding inhibitors.
Visualizations
Experimental Workflow: Preparation of this compound Working Solution
Caption: A flowchart outlining the steps for preparing this compound solutions.
Signaling Pathway: FAP-Mediated Activation of PI3K/AKT and Ras-ERK Pathways
Caption: Inhibition of FAP by this compound blocks downstream pro-tumorigenic signaling.
Logical Relationship: Troubleshooting Precipitation Issues
References
How to prepare fresh Ac-Gly-BoroPro working solutions
This technical support center provides guidance on the preparation and handling of fresh Ac-Gly-BoroPro working solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 50 mg/mL (233.61 mM).[1][2] For optimal results, it is advisable to use a fresh, unopened container of DMSO, as it is hygroscopic and absorbed water can affect solubility.[2]
Q2: How should I prepare working solutions for in vitro experiments?
A2: For in vitro experiments, you can dilute your DMSO stock solution with the appropriate aqueous buffer, such as Phosphate Buffered Saline (PBS). This compound is soluble in PBS at ≥ 100 mg/mL (467.22 mM).[1][2]
Q3: Are there specific protocols for preparing working solutions for in vivo experiments?
A3: Yes, for in vivo studies, specific solvent systems are recommended to ensure solubility and biocompatibility. Two common protocols are:
-
Protocol 1: A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Protocol 2: A solution of 10% DMSO and 90% (20% SBE-β-CD in saline). Both of these preparations result in a clear solution with a solubility of ≥ 2.5 mg/mL (11.68 mM).
Q4: How stable is this compound in solution, and how should I store it?
A4: this compound is unstable in solution, and it is strongly recommended to prepare working solutions fresh for immediate use. If a stock solution in DMSO is prepared, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. The solid compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation or phase separation during preparation. | The compound may not be fully dissolved in the solvent system. | Gentle heating and/or sonication can be used to aid dissolution. Ensure all components of the solvent system are added sequentially and mixed thoroughly at each step. |
| Inconsistent experimental results. | Degradation of this compound in solution. | Always prepare working solutions fresh before each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Difficulty dissolving the compound in DMSO. | The DMSO may have absorbed moisture from the air, reducing its solvating power. | Use a new, unopened bottle of anhydrous DMSO for preparing stock solutions. |
Quantitative Data Summary
Solubility Data
| Solvent/Solvent System | Concentration | Molarity |
| DMSO | ≥ 50 mg/mL | 233.61 mM |
| PBS | ≥ 100 mg/mL | 467.22 mM |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 11.68 mM |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 11.68 mM |
Inhibitory Potency (Ki)
| Target | Ki Value |
| Fibroblast Activation Protein (FAP) | 23 nM |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 nM |
Experimental Protocols
Protocol: Preparation of this compound Working Solution for In Vivo Studies (1 mL)
This protocol is an example for preparing a 1 mL working solution using a multi-component solvent system.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound in DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
Visualizations
Caption: Workflow for preparing an in vivo working solution of this compound.
Caption: this compound selectively inhibits Fibroblast Activation Protein (FAP).
References
Troubleshooting off-target effects of Ac-Gly-BoroPro
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Ac-Gly-BoroPro (also known as Talabostat or PT-100). The focus is on identifying and mitigating potential off-target effects to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a dipeptide boronic acid that acts as a potent, transition-state inhibitor of certain serine proteases. Its primary target is Fibroblast Activation Protein (FAP), a cell surface protease involved in extracellular matrix remodeling in environments like tumors and fibrotic tissues.[1][2][3] It inhibits FAP with a high affinity, exhibiting a Ki (inhibition constant) of approximately 23 nM.[1][4] The inhibitor was designed based on FAP's substrate preference for an N-acyl-Gly-Pro motif.
Q2: What are the known off-targets of this compound?
While designed for FAP, this compound also inhibits other prolyl peptidases, most notably members of the Dipeptidyl Peptidase (DPP) family. Key off-targets include DPP4, DPP7, DPP8, and DPP9. This cross-reactivity is important, as the compound is sometimes referred to by its other name, Talabostat, and described as a non-selective DPP inhibitor. Inhibition of DPP8 and DPP9, in particular, has been linked to immune stimulation and pyroptotic cell death in monocytes and macrophages.
Q3: What is the selectivity profile of this compound?
The selectivity of this compound depends on the concentration used. It shows a clear preference for FAP over other proteases, but this selectivity diminishes at higher concentrations. The table below summarizes the inhibitory constants (Ki) and IC50 values against its primary target and major off-targets.
Table 1: Inhibitory Activity of this compound Against Various Proteases
| Target Protein | Inhibition Constant (Ki) | IC50 | Selectivity vs. FAP (by Ki) |
| FAP | 23 ± 3 nM | 310 nM, 560 nM | 1x (Primary Target) |
| DPP4 | 377 ± 18 nM | < 4 nM | ~16x |
| DPP8 | - | 4 nM | - |
| DPP9 | - | 11 nM | - |
| PREP (POP) | - | 390 nM | - |
Note: IC50 and Ki values can vary based on experimental conditions. The significant difference in reported IC50 values for DPP4 may stem from different assay formats or the use of different compound names (this compound vs. Talabostat).
Visualizing Target Context and Selectivity
The following diagrams illustrate the relationship between this compound and its enzymatic targets.
Caption: this compound inhibits its primary target FAP and key off-target DPPs.
Caption: Relationship between inhibitor concentration and on/off-target effects.
Troubleshooting Guide
Problem: I'm observing high levels of cell death, even at concentrations intended to be selective for FAP.
Q: What could be the cause of this unexpected cytotoxicity?
A: This is a critical observation that may be an off-target effect. While this compound (Talabostat) was explored for anti-cancer activity, some of its effects are due to potent inhibition of Dipeptidyl Peptidases 8 and 9 (DPP8/9). Inhibition of DPP8/9 can trigger pro-caspase-1-dependent pyroptosis, a highly inflammatory form of programmed cell death, particularly in monocytes and macrophages. If your experimental system includes these or related cell types, the observed toxicity could be a direct result of DPP8/9 inhibition rather than FAP inhibition.
Recommended Actions:
-
Confirm Concentration: Double-check that your working concentration is appropriate for selective FAP inhibition (ideally <100 nM) and not approaching the potent IC50 values for DPP8/9 (4-11 nM).
-
Run a Dose-Response Curve: Perform a cell viability assay (e.g., MTT or LDH release) across a wide range of this compound concentrations to determine the precise cytotoxic concentration (CC50) in your specific cell line.
-
Use Control Cell Lines: If possible, compare results between FAP-positive/DPP-negative cells and FAP-negative/DPP-positive cells to decouple the effects.
-
Review Compound Stability: this compound can be unstable in solution. Always use freshly prepared solutions for your experiments to ensure accurate concentration and activity.
Caption: A step-by-step workflow for troubleshooting unexpected cytotoxicity.
Problem: My results suggest inhibition of other proteases besides FAP.
Q: How can I confirm if this is a true off-target effect in my system?
A: Given the activity of this compound against DPP4 and other peptidases, observing effects not mediated by FAP is possible, especially at concentrations above 100-200 nM. To dissect these effects, you need to determine the inhibitor's potency against your intended target and potential off-targets within your specific experimental context.
Recommended Actions:
-
Perform a Selectivity Assay: Conduct an in vitro enzymatic assay using purified FAP and your suspected off-target protease (e.g., DPP4). Determine the IC50 value for each enzyme under identical buffer and substrate conditions. This will provide a direct measure of selectivity in your hands.
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Use Orthogonal Tools: If available, use a structurally different but highly selective FAP inhibitor as a control. If the alternative inhibitor recapitulates the FAP-specific effects but not the confounding results, it strengthens the case for an off-target mechanism for this compound.
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Consult the Selectivity Table: Compare your working concentration to the known Ki and IC50 values in Table 1. If your concentration is high enough to engage both FAP and other DPPs, off-target effects are highly probable.
Experimental Protocols
Protocol 1: In Vitro Protease Inhibition Assay (IC50 Determination)
This protocol is a general guideline for determining the IC50 of this compound against a protease of interest (e.g., FAP, DPP4) using a fluorogenic substrate.
Materials:
-
Purified recombinant human FAP or other target protease.
-
This compound stock solution (e.g., 10 mM in fresh DMSO).
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Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).
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Fluorogenic Substrate (e.g., Ala-Pro-AFC for FAP/DPP4).
-
96-well black microplate.
-
Plate reader capable of fluorescence measurement.
Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., 1 nM to 10 µM). Include a "no inhibitor" control (buffer only).
-
Enzyme Preparation: Dilute the purified enzyme to a final working concentration in Assay Buffer (e.g., 1.0 nM for FAP).
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the appropriate this compound dilution or control.
-
Add 25 µL of the diluted enzyme solution to each well.
-
Incubate for 15-30 minutes at room temperature to allow inhibitor-enzyme binding.
-
-
Initiate Reaction: Add 25 µL of the fluorogenic substrate (prepared at 4x the final desired concentration) to each well to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a plate reader and monitor the increase in fluorescence (e.g., Ex/Em = 400/505 nm for AFC) over time (kinetic mode).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Normalize the velocities to the "no inhibitor" control (V₀) to get the percent inhibition.
-
Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell Viability Assessment via MTT Assay
This protocol measures cell metabolic activity as an indicator of viability after treatment with this compound.
Materials:
-
Cells of interest plated in a 96-well clear plate.
-
This compound.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to calculate the percent viability. Plot percent viability against the log of the inhibitor concentration to determine the CC50/IC50 value.
References
Optimizing Ac-Gly-BoroPro concentration for cell culture experiments
Welcome to the technical support center for Ac-Gly-BoroPro. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for cell culture experiments. Here you will find troubleshooting advice and frequently asked questions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective inhibitor of Fibroblast Activation Protein (FAP), a type II transmembrane serine protease.[1][2] It functions through a boronic acid moiety that reacts with the active site serine of FAP.[3] The N-acyl-Gly-Pro motif of this compound is specifically recognized by FAP, leading to its potent and selective inhibition.[4][5]
Q2: How selective is this compound for FAP over other proteases?
This compound is highly selective for FAP. Its inhibitory constant (Ki) for FAP is approximately 23 nM. In contrast, it shows significantly lower activity against other related prolyl peptidases, such as dipeptidyl peptidase-4 (DPP-4), with a Ki value of 377 nM, representing a 16-fold selectivity for FAP. Its selectivity over other peptidases like DPP-7, DPP-8, DPP-9, and prolyl oligopeptidase is even more pronounced, with Ki values ranging from 9- to 5400-fold higher than that for FAP.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound for in vitro experiments is dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations of ≥ 50 mg/mL (233.61 mM).
Q4: How should I store this compound stock solutions?
For long-term storage, powdered this compound should be kept at -20°C, protected from light, and under a nitrogen atmosphere. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month. It is important to note that the compound is unstable in solution, and it is highly recommended to prepare fresh solutions for optimal results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound on my cells. | Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit FAP in your specific cell line. | Perform a dose-response experiment to determine the optimal concentration. Start with a range from 0.1 µM to 20 µM. An IC50 of 0.663 µM has been reported for FAP inhibition in U-87MG cells. Concentrations of 10 µM have been used to inhibit proliferation and migration of human periodontal ligament stem cells (hPDLSCs), and 20 µM to inhibit osteoclast differentiation. |
| Low FAP Expression: The cell line you are using may not express sufficient levels of FAP. | Verify FAP expression in your cell line using techniques such as qPCR, Western blot, or flow cytometry. | |
| Inhibitor Inactivity: this compound is unstable in solution. Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Always prepare fresh working solutions from a properly stored stock solution for each experiment. Minimize the number of freeze-thaw cycles for the stock solution by preparing small aliquots. | |
| Inconsistent results between experiments. | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or serum concentration in the media can affect cellular responses. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. Be aware that components in serum can sometimes interfere with the activity of compounds. |
| Inhibitor Degradation: The working solution of this compound may be degrading during the course of the experiment. | Prepare fresh working solutions immediately before use and minimize the time the compound is in culture media before analysis. | |
| Unexpected cytotoxicity or a decrease in cell viability. | High Concentration: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or general toxicity. | Perform a cytotoxicity assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range for your cells. Test a range of concentrations to find a window where FAP is inhibited without causing significant cell death. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. | Ensure the final concentration of DMSO in your culture medium is typically below 0.5% (v/v), and ideally below 0.1%, as higher concentrations can be toxic to many cell lines. Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in your experiments. | |
| Precipitation of the compound in the culture medium. | Low Solubility: The concentration of this compound may exceed its solubility limit in the cell culture medium. | If precipitation is observed upon dilution of the stock solution, try vortexing or gentle warming to aid dissolution. However, for cell-based assays, it is crucial to ensure the compound is fully dissolved at the final working concentration. Consider using a lower concentration or a different solvent system if compatible with your experimental setup. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | Ki (Inhibitory Constant) | IC50 (Half-maximal Inhibitory Concentration) | Cell Line |
| FAP | 23 nM | 0.663 µM | U-87MG |
| DPP-4 | 377 nM | - | - |
| Other Prolyl Peptidases (DPP-7, -8, -9, etc.) | 9- to 5400-fold higher than FAP | - | - |
Table 2: Exemplary Concentrations for Cell Culture Experiments
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Human Periodontal Ligament Stem Cells (hPDLSCs) | 10 µM | 24h or 48h | Inhibition of proliferation and migration | |
| Osteoclasts | 20 µM | 7 days | Inhibition of differentiation | |
| U-87MG (Glioblastoma) | 0.663 µM | - | IC50 for FAP inhibition |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability and determining the optimal non-toxic working concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells in culture
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A suggested range of final concentrations is 0.1, 0.5, 1, 5, 10, 20, 50, and 100 µM. Also, prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity. The optimal working concentration for your experiments should be well below the cytotoxic range.
Protocol 2: Cell Migration Assay (Transwell Assay)
This protocol provides a method to assess the effect of this compound on cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Target cells
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells by replacing the complete medium with serum-free medium.
-
Assay Setup: Place transwell inserts into the wells of a 24-well plate. In the lower chamber of the wells, add 600 µL of complete medium (containing serum) as a chemoattractant.
-
Cell Seeding: Harvest the starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. To the desired wells, add this compound to the cell suspension at the predetermined optimal concentration. Add 100 µL of the cell suspension (with or without the inhibitor) to the upper chamber of the transwell inserts.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 12-24 hours, this may need to be optimized for your cell line).
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in methanol for 10 minutes. After fixation, stain the cells with Crystal Violet solution for 15-20 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view under a microscope. The effect of this compound on migration can be quantified by comparing the number of migrated cells in the treated group to the control group.
Visualizations
Caption: Signaling pathways downstream of FAP and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound in cell culture.
References
Ac-Gly-BoroPro instability and degradation issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and handling of Ac-Gly-BoroPro. Due to its inherent chemical properties, this compound is susceptible to degradation in aqueous solutions. This guide offers troubleshooting advice and frequently asked questions to ensure the successful application of this selective Fibroblast Activation Protein (FAP) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity. What could be the cause?
A1: Loss of activity is a primary indicator of this compound degradation. The compound is known to be unstable in aqueous solutions, and it is strongly recommended to prepare solutions fresh before each experiment.[1][2] Storage of stock solutions, even for short periods, can lead to a significant decrease in inhibitory potency.
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of this compound. The recommended storage conditions are summarized in the table below.
Q3: How should I prepare my this compound solutions?
A3: Due to its instability in solution, it is crucial to prepare this compound solutions immediately before use. For in vitro experiments, dissolving the compound in high-quality, anhydrous DMSO is recommended to create a stock solution.[1] This stock can then be diluted into your aqueous experimental buffer immediately prior to the assay. For in vivo studies, specific solvent compositions are suggested, but these should also be prepared fresh.
Q4: What is the expected shelf-life of this compound in solution?
A4: There is limited quantitative data on the precise shelf-life of this compound in various solutions. However, the consistent recommendation from suppliers is that the compound is unstable in solution and should be used immediately after preparation.[1][3] Storing solutions, even at -20°C or -80°C, is not advised for optimal performance.
Q5: Are there any specific buffer conditions or pH ranges I should avoid?
A5: The stability of boronic acids, including this compound, is known to be pH-dependent. At physiological pH, boronic acids exist in an equilibrium between a neutral trigonal form and an anionic tetrahedral form. Extreme pH values (both acidic and basic) can accelerate the degradation of peptide boronic acids. It is advisable to maintain the pH of your experimental buffer within a neutral range (pH 6.8-7.6) to minimize degradation.
Q6: What are the likely degradation pathways for this compound?
A6: While specific degradation products of this compound are not well-documented in publicly available literature, a potential major degradation pathway for peptide boronic acids is through oxidative processes. This can lead to the cleavage of the C-B bond, resulting in the loss of the boronic acid moiety, which is essential for its inhibitory activity. Another consideration for dipeptide boronic acids is cyclization; however, the N-terminal acetyl group on this compound helps to block this particular degradation route by making the N-terminus less nucleophilic.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | Degradation of this compound in solution. | Always prepare fresh solutions of this compound immediately before each experiment. Avoid using previously prepared and stored solutions. |
| Suboptimal solvent for initial stock solution. | Use high-quality, anhydrous DMSO for preparing the initial stock solution to minimize hydrolysis. | |
| Precipitation of the compound in aqueous buffer | Poor solubility of this compound in the final buffer. | Ensure the final concentration of DMSO (or other organic solvent) is compatible with your experimental system and sufficient to maintain solubility. Gentle warming or sonication may aid dissolution, but prolonged exposure to heat should be avoided. |
| Gradual loss of activity during a long-term experiment | Ongoing degradation of this compound in the experimental medium. | For long-term experiments, consider the stability limitations. It may be necessary to replenish the this compound at specific time points. |
| Variability between experimental replicates | Inconsistent age of the this compound solution used for each replicate. | Prepare a single fresh stock solution and dilute it for all concurrent replicates to ensure consistency. |
Quantitative Data Summary
Table 1: Storage and Solubility of this compound
| Form | Storage Temperature | Duration | Solubility | Notes |
| Powder | -20°C | 3 years | N/A | Protect from light and store under nitrogen. |
| 4°C | 2 years | N/A | For shorter-term storage. | |
| In Solvent (DMSO) | -80°C | 6 months | ≥ 40 mg/mL | Use anhydrous DMSO. Prepare fresh for best results. |
| -20°C | 1 month | ≥ 40 mg/mL | Less ideal than -80°C. Significant activity loss is possible. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of a desired concentration (e.g., 10 mM) by dissolving the appropriate amount of this compound powder in anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
This stock solution should be used immediately for dilution into the aqueous assay buffer.
Protocol 2: General Procedure for Assessing the Stability of this compound in an Experimental Buffer
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution to the final working concentration in your experimental buffer.
-
Immediately measure the initial activity of the solution using a suitable FAP activity assay. This will serve as your time-zero reference.
-
Aliquot the remaining solution and store it under your desired test conditions (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), retrieve an aliquot and measure its FAP inhibitory activity.
-
Compare the activity at each time point to the time-zero measurement to determine the rate of degradation.
-
(Optional) Analyze the samples at each time point by HPLC or LC-MS to identify and quantify the appearance of degradation products.
Visualizations
Caption: pH-Dependent Equilibrium of this compound.
Caption: Potential Degradation Pathways for this compound.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. Stability of Bortezomib 2.5 mg/mL in Vials and Syringes Stored at 4°C and Room Temperature (23°C) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH | Semantic Scholar [semanticscholar.org]
Technical Support Center: Ac-Gly-BoroPro Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicity associated with Ac-Gly-BoroPro in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase.[1][2][3] Its mechanism of action involves the boronic acid moiety forming a covalent adduct with the catalytic serine residue in the active site of FAP, leading to potent and selective inhibition.[4] The N-acyl group on this compound enhances its selectivity for FAP over other related proteases and reduces the likelihood of cyclization.[5]
Q2: What are the known and potential toxicities of this compound in animal studies?
Direct and comprehensive public data on the in vivo toxicity profile of this compound is limited. However, potential toxicities can be inferred from related compounds and the general class of boronic acid inhibitors:
-
Immunotoxicity: A key concern stems from the potential for off-target inhibition of Dipeptidyl Peptidase 8 and 9 (DPP8/9). Inhibition of DPP8/9 by the structurally related, but less selective, compound Val-boroPro (talabostat) has been shown to induce pyroptosis, a pro-inflammatory form of cell death, in monocytes and macrophages. This could manifest as systemic inflammation or immune-related adverse events.
-
General Boronic Acid-Related Toxicity: While boronic acids are generally considered to have low toxicity, some compounds in this class have shown specific toxicities. For example, the proteasome inhibitor bortezomib is associated with peripheral neuropathy. Researchers should be vigilant for any unexpected neurological or other organ-specific toxicities.
-
Local Irritation: Depending on the formulation and route of administration, local tissue irritation at the injection site could occur.
Q3: How can I minimize the potential for immunotoxicity related to DPP8/9 inhibition?
Minimizing off-target effects on DPP8/9 is crucial. Here are some strategies:
-
Dose Optimization: Conduct a thorough dose-finding study to determine the minimum effective dose that achieves the desired level of FAP inhibition without causing significant off-target effects. Start with low doses and escalate gradually while monitoring for signs of toxicity.
-
Selective Compound: this compound is designed for greater selectivity for FAP over other dipeptidyl peptidases, which should inherently reduce the risk of DPP8/9-mediated toxicity compared to less selective compounds like Val-boroPro.
-
Monitoring Inflammatory Markers: Proactively monitor animals for clinical signs of inflammation (e.g., swelling, redness, lethargy) and consider measuring serum levels of pro-inflammatory cytokines.
Q4: What are the recommended starting doses and administration routes for this compound in mice?
Published preclinical studies using this compound in mouse models can provide a starting point for dose selection. However, the optimal dose will depend on the specific animal model and experimental endpoint.
| Indication/Model | Dose | Route of Administration | Duration | Reference |
| Osteoporosis (ovariectomized mice) | 500 µg/kg | Intraperitoneal | 35 days | |
| Osteoarthritis (DMM model) | 40 µg/kg | Intra-articular | 4 weeks |
Important Note: These are examples from specific studies and should not be considered universal recommendations. A thorough dose-ranging study is essential for each new experimental model.
Troubleshooting Guides
Issue 1: Observed signs of systemic inflammation (e.g., weight loss, ruffled fur, lethargy) after this compound administration.
-
Potential Cause: This could be due to off-target inhibition of DPP8/9 leading to pyroptosis and a systemic inflammatory response. The dose administered may be too high.
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the dose of this compound in subsequent cohorts to find the maximum tolerated dose (MTD).
-
Change the Dosing Schedule: Consider less frequent administration to allow for physiological recovery between doses.
-
Monitor Inflammatory Cytokines: Collect blood samples to measure levels of key inflammatory markers (e.g., IL-1β, IL-6, TNF-α) to confirm an inflammatory response.
-
Histopathological Analysis: At the end of the study, perform a thorough histopathological examination of major organs to identify signs of inflammation or tissue damage.
-
Issue 2: Local irritation or necrosis at the injection site.
-
Potential Cause: The formulation of this compound may not be optimal for the chosen route of administration, leading to poor solubility, precipitation, or direct tissue irritation.
-
Troubleshooting Steps:
-
Optimize Formulation: Ensure this compound is fully dissolved. Refer to recommended formulation protocols. A common vehicle for in vivo use is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Filter the Formulation: Filter the final solution through a sterile 0.22 µm filter before injection to remove any particulates.
-
Vary Injection Site: Rotate the injection site if multiple administrations are required.
-
Consider a Different Route: If subcutaneous or intraperitoneal injection is causing issues, explore if another route (e.g., intravenous) is feasible and appropriate for the experimental goals, though this will require formulation adjustments.
-
Issue 3: Lack of efficacy at doses that are well-tolerated.
-
Potential Cause: The dose may be too low to achieve sufficient FAP inhibition, or the biodistribution of the compound may not be optimal to reach the target tissue.
-
Troubleshooting Steps:
-
Increase the Dose Cautiously: Gradually increase the dose while carefully monitoring for any signs of toxicity.
-
Pharmacokinetic/Biodistribution Studies: Conduct studies to determine the concentration of this compound in the plasma and target tissues over time. This will help to understand if the compound is reaching its intended site of action at sufficient concentrations.
-
Confirm FAP Expression: Verify the expression of FAP in your animal model and target tissue to ensure it is a valid target.
-
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
This protocol is based on a commonly used vehicle for administering hydrophobic compounds in animal studies.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final working solution, add the components in the following order, ensuring complete mixing after each addition:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
For example, to prepare 1 mL of working solution:
-
Add 100 µL of the 25 mg/mL this compound stock in DMSO to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The final solution should be clear. If precipitation occurs, gentle warming and/or sonication may be used to aid dissolution.
-
It is recommended to prepare the working solution fresh on the day of use.
-
Protocol 2: Maximum Tolerated Dose (MTD) Study Design
An MTD study is crucial to determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animal Model: Use the same species and strain of animal that will be used in the main efficacy studies.
-
Study Design:
-
Dose Escalation: Start with a low dose (e.g., based on in vitro efficacy data or published in vivo studies) and escalate the dose in subsequent cohorts of animals.
-
Group Size: A small group size (e.g., 3-5 animals per sex per dose group) is typically sufficient.
-
Administration: Administer this compound via the intended route of administration for the main study.
-
Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint: The MTD is reached when dose-limiting toxicities are observed.
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any target organ toxicity.
-
Visualizations
Caption: Workflow for preclinical assessment of this compound.
Caption: this compound mechanism and potential toxicity pathway.
References
Technical Support Center: Ac-Gly-BoroPro Selectivity Assessment
This guide provides technical support for researchers, scientists, and drug development professionals on how to assess the selectivity of Ac-Gly-BoroPro, a potent and selective inhibitor of Fibroblast Activation Protein (FAP), in a new assay.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (N-acetyl-glycyl-boronic acid-proline) is a synthetic dipeptide analogue that acts as a potent and selective inhibitor of Fibroblast Activation Protein (FAP).[1][2][3] FAP is a type II transmembrane serine peptidase.[3][4] The inhibitor was designed based on FAP's substrate preference for the N-acyl-Gly-Pro motif.
Q2: Why is assessing the selectivity of this compound important?
A2: Assessing selectivity is critical to ensure that the observed biological effects in your assay are due to the inhibition of FAP and not off-target interactions with other proteases. This compound is known to be highly selective for FAP over other prolyl peptidases, but this profile must be confirmed in the specific context of any new experimental system. Key potential off-targets belong to the same prolyl peptidase family, including Dipeptidyl Peptidase-4 (DPP-4), DPP-7, DPP-8, DPP-9, and prolyl oligopeptidase (PREP/POP).
Q3: What makes this compound selective for FAP over other proteases like DPP-4?
A3: The selectivity of this compound is largely attributed to its N-terminal acetyl group. While FAP readily cleaves substrates with an N-acyl-Gly-Pro motif, DPP-4 shows very little reactivity with such N-terminally blocked substrates. This structural feature allows this compound to potently inhibit FAP while having significantly lower affinity for DPP-4 and other related enzymes.
Q4: What is the known selectivity profile of this compound?
A4: this compound exhibits high selectivity for FAP. Its inhibition constant (Kᵢ) for FAP is approximately 23 nM. In contrast, its Kᵢ for DPP-4 is significantly higher at around 377 nM. The selectivity over other prolyl peptidases ranges from 9-fold to over 5400-fold.
Quantitative Selectivity Data
The following table summarizes the known inhibitory constants (Kᵢ) of this compound against FAP and other related prolyl peptidases. This data is crucial for designing control experiments and interpreting your results.
| Enzyme Target | Kᵢ (nM) | Selectivity vs. FAP (Fold) | Reference(s) |
| Fibroblast Activation Protein (FAP) | 23 ± 3 | 1x | |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16x | |
| Dipeptidyl Peptidase-7 (DPP-7) | Varies | 9x to 5400x | |
| Dipeptidyl Peptidase-8 (DPP-8) | Varies | 9x to 5400x | |
| Dipeptidyl Peptidase-9 (DPP-9) | Varies | 9x to 5400x | |
| Prolyl Oligopeptidase (POP/PREP) | Varies | 9x to 5400x | |
| Acylpeptide Hydrolase | Varies | 9x to 5400x |
Experimental Design & Protocols
When assessing selectivity in a new assay, a systematic approach is required. This involves setting up the right controls and running parallel experiments.
Workflow for Assessing Selectivity
The following diagram illustrates a general workflow for establishing the selectivity of this compound in a novel assay system.
Caption: General workflow for selectivity profiling of this compound.
Protocol: Enzymatic Assay for FAP and Off-Target Proteases
This protocol describes a typical fluorometric assay to determine the IC₅₀ or Kᵢ of this compound. It should be run in parallel for FAP and each potential off-target enzyme.
Materials:
-
Recombinant human FAP, DPP-4, PREP, etc.
-
This compound (prepare fresh stock solution in DMSO or appropriate buffer).
-
Fluorogenic Substrate: e.g., Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin). Note: Substrate concentration may need optimization for each enzyme.
-
Assay Buffer (e.g., Tris or HEPES-based buffer, pH 7.4-8.0).
-
Black, low-binding 96- or 384-well microplates.
-
Fluorescence plate reader (Excitation: ~380-400 nm, Emission: ~460-500 nm for AFC).
Methodology:
-
Enzyme Preparation: Dilute the stock enzyme to the desired final concentration (e.g., 1.0 nM for FAP, 0.1 nM for DPP-4) in pre-warmed assay buffer.
-
Inhibitor Preparation: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Reaction Setup:
-
Add assay buffer to each well.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Add the diluted enzyme to initiate a pre-incubation period (typically 10-15 minutes at assay temperature). This allows the inhibitor to bind to the enzyme before the substrate is added.
-
-
Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction. The final substrate concentration should ideally be at or below its Kₘ for the respective enzyme to accurately determine competitive inhibition constants.
-
Kinetic Measurement: Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every 60 seconds for 30-60 minutes. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each inhibitor concentration by determining the linear slope of the fluorescence-versus-time plot.
-
Plot the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
If determining Kᵢ, use the Cheng-Prusoff equation (for competitive inhibitors) or progress curve analysis for tight-binding inhibitors.
-
Troubleshooting Guide
Q5: My IC₅₀ value for FAP is much higher than the reported Kᵢ of 23 nM. What could be wrong?
A5: Several factors could lead to this discrepancy:
-
Inhibitor Instability: this compound is noted to be unstable in aqueous solutions. Always use freshly prepared solutions for your experiments.
-
Assay Conditions: High substrate concentrations can lead to an artificially high apparent IC₅₀ for competitive inhibitors. Ensure your substrate concentration is not significantly above the Kₘ. Also, check the pH and ionic strength of your buffer.
-
Enzyme Activity: Verify the activity of your recombinant FAP using a control run without any inhibitor. Low enzyme activity can affect the results.
-
Assay Components: Some buffer components or additives (e.g., detergents) might interfere with the inhibitor-enzyme interaction.
Q6: I am seeing significant inhibition of an unexpected off-target protease. How do I confirm this finding?
A6: It is crucial to validate any unexpected off-target activity.
-
Confirm with a Different Assay: Use an orthogonal assay format (e.g., a different substrate or detection method) to confirm the inhibition.
-
Check Enzyme Purity: Ensure the recombinant off-target enzyme preparation is pure and not contaminated with other proteases.
-
Perform Full Kinetic Analysis: Determine the mode of inhibition (e.g., competitive, non-competitive). This can provide insights into the nature of the interaction.
-
Test Related Inhibitors: If available, test other known selective FAP inhibitors to see if they produce the same off-target effect.
Q7: There is a high background signal in my fluorescence-based assay. How can I reduce it?
A7: High background can stem from several sources:
-
Substrate Instability: The fluorogenic substrate may be hydrolyzing spontaneously in your assay buffer. Prepare the substrate fresh and run a "substrate only" control well to measure its rate of spontaneous breakdown.
-
Compound Interference: this compound or other compounds in your assay might be intrinsically fluorescent at the wavelengths used. Run a control with the compound but without the enzyme to check for this.
-
Contamination: Ensure your buffer and reagents are free from contaminating proteases.
Troubleshooting Flowchart
This diagram provides a logical path for troubleshooting common issues encountered during selectivity profiling.
Caption: A decision tree for troubleshooting selectivity assay results.
References
Technical Support Center: Overcoming Resistance to Ac-Gly-BoroPro in Cancer Cells
Welcome to the Technical Support Center for Ac-Gly-BoroPro. This resource is designed for researchers, scientists, and drug development professionals investigating the use of this compound, a selective inhibitor of Fibroblast Activation Protein (FAP), in cancer research. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective, small-molecule inhibitor of Fibroblast Activation Protein (FAP). FAP is a type II transmembrane serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many cancers.[1][2] FAP has been implicated in tumor growth, invasion, and metastasis through its enzymatic activity, which includes dipeptidyl peptidase and collagenase functions.[3] this compound is a boronic acid-based compound that acts as a competitive inhibitor, binding to the active site of FAP and blocking its enzymatic activity.[4] It exhibits high selectivity for FAP over other related proteases like dipeptidyl peptidase-4 (DPP-4).[5]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific studies on acquired resistance to this compound are limited, based on known mechanisms of resistance to other targeted therapies and protease inhibitors, several possibilities can be considered:
-
Target Alteration: Mutations in the FAP gene could alter the structure of the FAP protein, reducing the binding affinity of this compound.
-
Target Overexpression: Increased expression of the FAP protein could titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to compensate for the inhibition of FAP, thereby promoting survival and proliferation. FAP is known to influence pathways such as PI3K/Akt and Ras-ERK.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, reducing its intracellular concentration.
-
Metabolic Reprogramming: Cancer cells might alter their metabolic pathways to become less dependent on the processes influenced by FAP activity.
Q3: How can I determine if my cancer cell line has become resistant to this compound?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug. You can determine this by performing a cell viability assay (e.g., MTT assay) with a range of this compound concentrations on your parental (sensitive) and suspected resistant cell lines. A fold-increase in the IC50 value in the resistant line compared to the parental line indicates the development of resistance.
Q4: What strategies can I explore to overcome resistance to this compound?
Overcoming resistance often involves a multi-pronged approach:
-
Combination Therapy: Combining this compound with other anticancer agents can target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance. Potential combination partners could include:
-
Chemotherapeutic agents: FAP inhibitors are being explored in combination with traditional chemotherapy.
-
Immunotherapies: Since FAP is implicated in creating an immunosuppressive tumor microenvironment, combining this compound with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-PD-L1 antibodies) may enhance the anti-tumor immune response.
-
Inhibitors of bypass pathways: If a specific bypass pathway is identified (e.g., PI3K/Akt), co-treatment with an inhibitor of that pathway could restore sensitivity.
-
-
Development of Second-Generation Inhibitors: If resistance is due to a specific mutation in FAP, novel inhibitors designed to bind to the mutated protein could be effective.
Troubleshooting Guides
This section provides guidance for common issues encountered during in vitro experiments with this compound.
Guide 1: Unexpectedly High Cell Viability After Treatment
Symptom: Cancer cells treated with this compound show little to no decrease in viability compared to untreated controls, even at concentrations expected to be effective.
| Possible Cause | Troubleshooting Steps |
| Development of Resistance | 1. Confirm Resistance: Perform a dose-response experiment to determine the IC50 value and compare it to the parental cell line. A significant shift to the right indicates resistance. 2. Investigate Mechanism: Analyze FAP expression levels (Western Blot), sequence the FAP gene for mutations, and assess the activation of potential bypass signaling pathways (e.g., phospho-Akt, phospho-ERK). |
| Incorrect Drug Concentration | 1. Verify Stock Solution: Ensure the stock solution of this compound was prepared and stored correctly. The compound can be unstable in solution. 2. Recalculate Dilutions: Double-check all calculations for preparing working concentrations. |
| Low FAP Expression | 1. Assess FAP Levels: Determine the expression of FAP in your cell line by Western Blot or flow cytometry. Cell lines with low or no FAP expression are not expected to be sensitive to this compound. |
| Assay-related Issues | 1. MTT Assay Interference: Some compounds can interfere with the MTT reagent. Run a cell-free control with this compound and MTT to check for direct reduction of the dye. If interference is observed, consider an alternative viability assay (e.g., CellTiter-Glo®). 2. Review Assay Protocol: Refer to the detailed MTT Assay Troubleshooting Guide below. |
Guide 2: Inconsistent Results in Apoptosis Assays
Symptom: High variability in the percentage of apoptotic cells between replicate experiments using Annexin V/PI staining after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Cell Handling | 1. Gentle Handling: Avoid harsh pipetting or vortexing, which can mechanically damage cells and lead to false-positive PI staining. 2. Harvesting Adherent Cells: Use a gentle, non-EDTA-based dissociation reagent, as EDTA can interfere with the calcium-dependent binding of Annexin V. |
| Staining Protocol | 1. Reagent Titration: Optimize the concentrations of Annexin V and PI for your specific cell line. 2. Incubation Time: Adhere to the recommended incubation times. Over-incubation can lead to an increase in necrotic cells. 3. Compensation Controls: Use single-stained controls to properly set up compensation on the flow cytometer to avoid spectral overlap. |
| Timing of Analysis | 1. Analyze Promptly: Analyze stained cells within one hour, as delayed analysis can lead to changes in the staining pattern. |
| Drug Treatment | 1. Time-Course Experiment: The peak of apoptosis can be transient. Perform a time-course experiment to identify the optimal time point for analysis after this compound treatment. |
Guide 3: Difficulty in Detecting FAP by Western Blot
Symptom: No or very weak FAP band is detected in your cell lysate.
| Possible Cause | Troubleshooting Steps |
| Low Protein Expression | 1. Positive Control: Use a cell line known to express high levels of FAP or a FAP-overexpressing lysate as a positive control. 2. Increase Protein Load: Increase the amount of total protein loaded per lane (e.g., up to 50 µg). |
| Antibody Issues | 1. Antibody Validation: Ensure the primary antibody has been validated for Western Blotting and recognizes the FAP protein from the species of your cell line. 2. Antibody Concentration: Optimize the primary antibody concentration. 3. Fresh Antibody: Avoid repeated freeze-thaw cycles of the antibody. |
| Sample Preparation | 1. Lysis Buffer: Use a lysis buffer containing protease inhibitors to prevent FAP degradation. 2. Protein Extraction: FAP is a membrane protein; ensure your lysis buffer is appropriate for extracting membrane proteins (e.g., containing detergents like Triton X-100 or NP-40). |
| Transfer Issues | 1. Transfer Efficiency: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. |
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound. Data on resistance-conferring IC50 shifts is currently limited in the public domain. Researchers are encouraged to establish baseline IC50 values for their parental cell lines.
| Parameter | Value | Target | Cell Line | Assay | Reference |
| Ki | 23 nM | FAP | - | Enzymatic Assay | |
| IC50 | 0.663 µM | FAP | U-87 MG (Glioblastoma) | Cell-based fluorescence assay | |
| Ki | 377 nM | DPP-4 | - | Enzymatic Assay |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (for dissolving this compound)
-
96-well plates, culture flasks
-
MTT reagent or other viability assay kit
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) on the parental cell line with a range of this compound concentrations to determine the initial IC50 value.
-
Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for signs of cell death. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are proliferating steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold).
-
Repeat Cycles: Repeat steps 3 and 4 for several months. The cells should gradually adapt to higher concentrations of the drug.
-
Characterize Resistant Cells: Periodically, and at the end of the selection process, determine the IC50 of the resistant cell population and compare it to the parental cell line. A significant increase in the IC50 confirms resistance.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different stages of the selection process.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol outlines the steps for determining cell viability after treatment with this compound.
Materials:
-
Cancer cell lines (parental and resistant)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Apoptosis Detection using Annexin V/PI Staining
This protocol describes the detection of apoptosis by flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from the culture plates. For adherent cells, use a gentle, non-EDTA-based dissociation reagent.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry immediately.
-
Gating: Use unstained and single-stained controls to set up the flow cytometer and compensation. Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot for FAP Expression
This protocol details the detection of FAP protein levels in cell lysates.
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein samples by SDS-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FAP antibody overnight at 4°C.
-
Washing: Wash the membrane with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensity, normalizing to a loading control like GAPDH or β-actin.
Visualizations
Caption: Workflow for investigating and overcoming resistance to this compound.
Caption: FAP signaling and a potential bypass mechanism leading to resistance.
References
- 1. Identifying the oncogenic roles of FAP in human cancers based on systematic analysis | Aging [aging-us.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to FAP Inhibitors: Ac-Gly-BoroPro and UAMC-1110
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent Fibroblast Activation Protein (FAP) inhibitors: Ac-Gly-BoroPro and UAMC-1110. FAP, a serine protease highly expressed on cancer-associated fibroblasts (CAFs), is a compelling target for cancer therapy and diagnostics. Understanding the nuances of FAP inhibitors is crucial for advancing research and developing effective treatments.
Performance Comparison: this compound vs. UAMC-1110
Both this compound and UAMC-1110 are potent inhibitors of FAP, but they exhibit distinct profiles in terms of potency, selectivity, and available in vivo data.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and UAMC-1110 based on available experimental evidence.
| Inhibitor | Target | Inhibitory Constant (Ki) | IC50 | Reference |
| This compound | FAP | 23 nM[1][2][3] | - | [1][2] |
| DPP-4 | 377 nM | - | ||
| Other Prolyl Peptidases (DPP-7, DPP-8, DPP-9, PREP, acylpeptide hydrolase) | 9- to 5400-fold higher than FAP | - | ||
| UAMC-1110 | FAP | - | 3.2 nM | |
| PREP | - | 1.8 µM |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. Lower values indicate higher potency.
In Vitro and In Vivo Efficacy
This compound has demonstrated selective inhibition of FAP over other related proteases. In cell-based assays, it has been shown to inhibit the proliferation and migration of human periodontal ligament stem cells. In vivo studies have shown that this compound can alleviate ovariectomy-induced osteoporosis and improve cartilage erosion in a mouse model of osteoarthritis.
UAMC-1110 is a highly potent and selective FAP inhibitor. It has been extensively studied as a targeting agent for FAP-positive tumors in the form of radiolabeled derivatives (e.g., FAPI-04, FAPI-46). Pharmacokinetic studies in mice have demonstrated its high oral bioavailability and plasma half-life, indicating its potential for in vivo applications. PET imaging studies using radiolabeled UAMC-1110 derivatives have shown high and specific uptake in various human tumors, highlighting its utility in cancer diagnostics.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key experiments cited in this guide.
Enzyme Inhibition Assay (for Ki and IC50 Determination)
This protocol is a generalized procedure based on the methodologies used for both inhibitors.
Objective: To determine the inhibitory potency of this compound and UAMC-1110 against FAP and other proteases.
Materials:
-
Recombinant human FAP, DPP-4, PREP, and other dipeptidyl peptidases.
-
Fluorogenic substrate (e.g., Ala-Pro-AFC for FAP and DPP-4).
-
Inhibitors: this compound and UAMC-1110.
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH).
-
96-well microplates.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of the inhibitors in the assay buffer.
-
In a 96-well plate, add the recombinant enzyme to each well.
-
Add the different concentrations of the inhibitors to the wells.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
For Ki determination with tight-binding inhibitors like this compound, progress curves of the enzymatic reaction are analyzed.
-
For IC50 determination, plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Cell Migration Assay (Transwell Assay)
This protocol describes a common method to assess the effect of FAP inhibitors on cell migration.
Objective: To evaluate the impact of this compound and UAMC-1110 on the migratory capacity of FAP-expressing cells.
Materials:
-
FAP-expressing cells (e.g., cancer cell lines or fibroblasts).
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size).
-
24-well plates.
-
Cell culture medium with and without serum (chemoattractant).
-
Inhibitors: this compound and UAMC-1110.
-
Staining solution (e.g., Crystal Violet).
-
Microscope.
Procedure:
-
Seed the FAP-expressing cells in the upper chamber of the Transwell inserts in a serum-free medium.
-
Add the FAP inhibitor at various concentrations to the upper chamber.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubate the plate for a period sufficient for cell migration (e.g., 24 hours) at 37°C in a CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Compare the number of migrated cells in the inhibitor-treated groups to the control group to determine the effect of the inhibitor on cell migration.
Visualizations
FAP Signaling Pathways
Fibroblast Activation Protein is implicated in several signaling pathways that promote tumor growth and invasion. The diagram below illustrates the key pathways influenced by FAP activity.
References
A Comparative Guide to FAP Inhibitors for In Vivo Imaging: Ac-Gly-BoroPro vs. FAPI-46
For researchers, scientists, and drug development professionals, the targeting of Fibroblast Activation Protein (FAP) has emerged as a promising strategy in oncology and beyond. This guide provides a detailed comparison of two key FAP inhibitors, Ac-Gly-BoroPro and FAPI-46, with a focus on their application in in vivo imaging, supported by experimental data and protocols.
Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers.[1][2] Its limited expression in healthy tissues makes it an attractive target for diagnostic imaging and therapeutic interventions.[1][3] this compound and FAPI-46 are both potent inhibitors of FAP, yet they have been predominantly utilized in different research and clinical contexts. This guide will objectively compare their performance and characteristics.
Mechanism of Action
Both this compound and FAPI-46 function by selectively binding to and inhibiting the enzymatic activity of FAP. FAP's activity contributes to the remodeling of the extracellular matrix, which facilitates tumor growth, invasion, and metastasis.[4] By inhibiting FAP, these molecules can be used to visualize FAP-expressing tissues.
This compound is a selective inhibitor designed based on dipeptide substrate specificity. It contains a boronic acid moiety that reacts with the active site serine of the FAP protease. Its design, featuring an N-acyl-Gly-Pro motif, confers high selectivity for FAP over other similar proteases like dipeptidyl peptidase-4 (DPP-4).
FAPI-46 is a quinoline-based FAP inhibitor that has been extensively developed for in vivo imaging, typically chelated with a radionuclide such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET). FAPI-46 exhibits high binding affinity for FAP and is rapidly internalized into FAP-expressing cells, leading to excellent tumor-to-background ratios in imaging studies.
Figure 1: Simplified signaling pathway of FAP inhibition.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and FAPI-46 based on available experimental data.
| Parameter | This compound | FAPI-46 (⁶⁸Ga-labeled) | References |
| Binding Affinity (Ki) | 23 ± 3 nM for FAP | Low nanomolar affinity | |
| Selectivity | ~16-fold higher for FAP than DPP-4 (Ki = 377 ± 18 nM) | High specificity for FAP | |
| Tumor Uptake (in vivo) | Data not widely available for imaging | High and rapid tumor accumulation | |
| Clearance | Not a primary focus of cited studies | Rapid blood clearance, primarily renal | |
| Tumor-to-Background Ratio | Not applicable for imaging studies | High, leading to excellent image contrast |
In Vivo Imaging Performance
While direct comparative in vivo imaging studies between this compound and FAPI-46 are scarce due to their differing primary applications, the performance of radiolabeled FAPI-46 is well-documented.
FAPI-46 , particularly when labeled with ⁶⁸Ga, has demonstrated significant advantages in clinical and preclinical imaging. Studies have shown its superiority over the standard radiotracer ¹⁸F-FDG in detecting various cancers, especially those with low glycolytic activity. Key features of ⁶⁸Ga-FAPI-46 PET imaging include:
-
Rapid and High Tumor Uptake : Significant accumulation in tumors is observed as early as 10 minutes post-injection.
-
Low Background Signal : The tracer shows minimal uptake in most healthy organs, leading to high-contrast images.
-
Favorable Dosimetry : Studies on ⁶⁸Ga-FAPI-46 have reported a favorable radiation dosimetry profile for patients.
This compound has been primarily utilized as a research tool to investigate the biological functions of FAP due to its high selectivity. While its structure could potentially be adapted for imaging applications, the existing literature predominantly focuses on its inhibitory and selective properties in biochemical assays.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research.
In Vitro FAP Inhibition Assay (for this compound)
This protocol is based on the methodology described for determining the inhibition constant (Ki) of this compound.
-
Reagents : Recombinant human FAP, Dipeptidyl Peptidase-4 (DPP-4), fluorogenic substrate (e.g., Ala-Pro-AFC), this compound, assay buffer.
-
Procedure :
-
Varying concentrations of this compound are pre-incubated with a fixed concentration of FAP (e.g., 1.0 nM) or DPP-4 (e.g., 0.1 nM) in an assay buffer.
-
The reaction is initiated by adding the fluorogenic substrate (e.g., 500 μM for FAP; 100 μM for DPP-4).
-
The time-dependent increase in fluorescence, resulting from substrate cleavage, is monitored using a fluorescence plate reader.
-
The initial reaction velocities (v₀ in the absence of inhibitor and vᵢ in the presence of inhibitor) are determined from the progress curves.
-
The apparent inhibition constant (Kiapp) is calculated by plotting v₀/vᵢ - 1 against the inhibitor concentration.
-
The inhibition constant (Ki) is then determined from the Kiapp value.
-
In Vivo PET/CT Imaging with ⁶⁸Ga-FAPI-46
This protocol is a generalized procedure based on clinical and preclinical studies.
-
Radiolabeling : FAPI-46 is radiolabeled with Gallium-68 using a certified generator and a synthesis module.
-
Animal Model : Tumor-bearing mice (e.g., with xenografts of FAP-expressing cancer cells) are used.
-
Administration : A defined activity of ⁶⁸Ga-FAPI-46 (e.g., 15-25 MBq) is injected intravenously into the animals.
-
Imaging :
-
Dynamic or static PET scans are acquired at specified time points post-injection (e.g., 10 minutes, 1 hour, 3 hours).
-
A CT scan is performed for anatomical co-registration and attenuation correction.
-
-
Data Analysis :
-
Regions of interest (ROIs) are drawn on the PET images over the tumor and various organs.
-
The tracer uptake is quantified, often expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Tumor-to-background ratios are calculated by dividing the tumor uptake by the uptake in a reference tissue (e.g., muscle).
-
Figure 2: Experimental workflow for ⁶⁸Ga-FAPI-46 in vivo imaging.
Summary and Conclusion
This compound and FAPI-46 are both highly effective inhibitors of Fibroblast Activation Protein, but their applications in research and clinical settings are distinct.
This compound stands out for its exceptional selectivity, making it an invaluable tool for basic research to dissect the specific roles of FAP in various physiological and pathological processes. Its development was a key step in distinguishing FAP's activity from that of other closely related proteases.
FAPI-46 , on the other hand, has been optimized for in vivo applications, particularly for PET imaging when labeled with radionuclides like ⁶⁸Ga. Its favorable pharmacokinetic properties, including rapid tumor uptake and high tumor-to-background ratios, have established it as a leading radiotracer for FAP-targeted imaging in oncology. Furthermore, its potential for theranostic applications, where it can be labeled with therapeutic isotopes, positions FAPI-46 at the forefront of personalized medicine.
References
A Comparative Guide to the Selectivity Profile of Ac-Gly-BoroPro and Other Serine Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity profile of Ac-Gly-BoroPro with other commonly used serine protease inhibitors, namely PMSF, AEBSF, and Aprotinin. The following sections present quantitative data in a clear, tabular format, detail the experimental methodologies for inhibitor characterization, and visualize the classification of these inhibitors.
Data Presentation: Inhibitor Selectivity Profiles
The selectivity of a protease inhibitor is a critical factor in its utility for research and therapeutic applications. The following table summarizes the inhibitory constants (Ki) or the half-maximal inhibitory concentrations (IC50) of this compound, AEBSF, and Aprotinin against a range of serine proteases. This compound demonstrates remarkable selectivity for Fibroblast Activation Protein (FAP), a member of the prolyl peptidase family. In contrast, PMSF is a broad-spectrum inhibitor, while AEBSF and Aprotinin exhibit varied inhibition profiles against different serine proteases.
| Inhibitor | Protease | Ki (nM) | IC50 (µM) |
| This compound | Fibroblast Activation Protein (FAP) | 23[1][2] | |
| Dipeptidyl Peptidase-4 (DPP-4) | 377[3] | ||
| Dipeptidyl Peptidase-7 (DPP-7) | >200,000[1] | ||
| Dipeptidyl Peptidase-8 (DPP-8) | 2,700[1] | ||
| Dipeptidyl Peptidase-9 (DPP-9) | 1,800 | ||
| Prolyl Oligopeptidase (PREP) | 125,000 | ||
| Acylpeptide Hydrolase | >250,000 | ||
| AEBSF | Trypsin | < 15 | |
| Chymotrypsin | 36 | ||
| Plasmin | 130 | ||
| Thrombin | 60 | ||
| Kallikrein | 140 | ||
| Aprotinin | Trypsin (bovine, β) | 0.00006 | |
| Chymotrypsin | 9 | ||
| Plasmin | 1 | ||
| Kallikrein (plasma) | 30 | ||
| Elastase (human leukocyte) | 3500 | ||
| Urokinase | 8000 | ||
| PMSF | Various Serine Proteases | Not specified | Effective concentration 100-1000 |
Note: Ki and IC50 values can vary depending on the experimental conditions. Data presented here is for comparative purposes.
Experimental Protocols
Accurate determination of inhibitor selectivity is paramount. Below are detailed methodologies for key experiments cited in this guide.
Determination of Ki for this compound against FAP and DPP-4
This protocol is based on the method of progress curves for the analysis of tight-binding competitive inhibitors.
Materials:
-
Recombinant human FAP and DPP-4
-
This compound
-
Fluorogenic substrate: Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin)
-
Assay buffer: Tris-HCl, pH 7.8, containing CaCl2 and BSA
Procedure:
-
Varying concentrations of this compound are pre-incubated with the enzyme (FAP or DPP-4) in the assay buffer at 25°C.
-
The reaction is initiated by the addition of the fluorogenic substrate, Ala-Pro-AFC.
-
The rate of substrate hydrolysis is monitored continuously by measuring the increase in fluorescence intensity over time using a fluorescence plate reader.
-
The steady-state velocities (vi) in the presence of the inhibitor and the initial velocity (vo) in the absence of the inhibitor are determined from the progress curves.
-
The apparent inhibition constant (Kiapp) is calculated by plotting vo/vi against the inhibitor concentration.
-
The inhibition constant (Ki) is then calculated from the Kiapp value using the Michaelis-Menten constant (Km) for the substrate and the substrate concentration [S] according to the equation for competitive inhibition: Kiapp = Ki (1 + [S]/Km).
Determination of IC50 for AEBSF against Trypsin
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of AEBSF against trypsin.
Materials:
-
Bovine Trypsin
-
AEBSF
-
Fluorogenic substrate for trypsin (e.g., Boc-Gln-Ala-Arg-AMC)
-
Assay Buffer: 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% (w/v) Brij-35, pH 7.5.
Procedure:
-
A series of dilutions of AEBSF are prepared in the assay buffer.
-
Trypsin is pre-incubated with the different concentrations of AEBSF for a fixed period (e.g., 15 minutes) at a constant temperature (e.g., 25°C).
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The reaction velocity is measured by monitoring the fluorescence increase over time.
-
The percentage of inhibition for each AEBSF concentration is calculated relative to the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the AEBSF concentration and fitting the data to a sigmoidal dose-response curve.
General Protocol for Aprotinin Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of aprotinin against a target serine protease.
Materials:
-
Target serine protease (e.g., trypsin, chymotrypsin)
-
Aprotinin
-
Chromogenic or fluorogenic substrate specific for the target protease
-
Assay buffer appropriate for the target protease
Procedure:
-
The target protease is incubated with varying concentrations of aprotinin in the assay buffer for a specified time to allow for inhibitor binding.
-
The enzymatic reaction is started by adding the substrate.
-
The rate of product formation is measured spectrophotometrically or fluorometrically.
-
The inhibition constant (Ki) is determined by analyzing the reaction rates at different substrate and inhibitor concentrations, often using methods like the Dixon plot or by fitting the data to the appropriate inhibition model in the Michaelis-Menten equation.
Mandatory Visualization
The following diagram illustrates the classification of the discussed serine protease inhibitors based on their chemical nature and primary mechanism of action.
References
A Head-to-Head Comparison of FAP Inhibitors: Ac-Gly-BoroPro and ARI-3099
For Researchers, Scientists, and Drug Development Professionals
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on the surface of cancer-associated fibroblasts (CAFs), has emerged as a compelling target for cancer therapy and diagnostic imaging. Its restricted expression in normal tissues and high prevalence in the tumor microenvironment make it an attractive candidate for targeted interventions. This guide provides a detailed, data-driven comparison of two prominent FAP inhibitors: Ac-Gly-BoroPro and ARI-3099.
At a Glance: Key Performance Indicators
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and ARI-3099 based on available literature. It is important to note that these values were determined in separate studies and may not be directly comparable due to potential variations in experimental conditions.
Table 1: In Vitro Inhibitory Activity against FAP
| Compound | Target | Assay Type | Inhibitory Concentration | Reference |
| This compound | FAP | Enzyme Inhibition Assay | Ki = 23 ± 3 nM | [3][4] |
| ARI-3099 | FAP | Enzyme Inhibition Assay | Ki = 9 nM | [1] |
| ARI-3099 | FAP | Cell-based Assay (mFAP transfected HEK293 cells) | IC50 = 36 ± 4.8 nM |
Table 2: Selectivity Profile
| Compound | Protease | Inhibitory Concentration (Ki or IC50) | Selectivity (Fold vs. FAP) | Reference |
| This compound | FAP | Ki = 23 nM | - | |
| DPP-4 | Ki = 377 nM | ~16-fold | ||
| Other Prolyl Peptidases (DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, acylpeptide hydrolase) | - | 9 to 5400-fold | ||
| ARI-3099 | FAP | IC50 = 36 nM | - | |
| PREP | - | >350-fold | ||
| DPPs | - | Negligible Potency |
Mechanism of Action and Signaling Pathway
Both this compound and ARI-3099 are boronic acid-based inhibitors that target the active site serine of FAP, a type II transmembrane serine protease. FAP plays a crucial role in remodeling the extracellular matrix (ECM) within the tumor microenvironment, thereby promoting tumor growth, invasion, and metastasis. FAP is known to be involved in several signaling pathways, including the PI3K/AKT and Sonic Hedgehog (SHH) pathways, which are critical for cancer cell proliferation and survival.
Caption: FAP signaling pathway and points of inhibition.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the provided data.
Determination of this compound Ki values
The inhibition constant (Ki) for this compound was determined using the method of progress curves for the analysis of tight-binding competitive inhibitors.
Experimental Workflow:
Caption: Experimental workflow for Ki determination.
Key Steps:
-
Varying concentrations of this compound were reacted with either FAP (1.0 nM) or DPP-4 (0.1 nM).
-
The reaction was initiated by adding the substrate, Ala-Pro-AFC (500 µM for FAP; 100 µM for DPP-4).
-
The time-dependent inhibition of each protease was monitored by measuring the fluorescence of the cleaved AFC product.
-
The inhibitor concentration was kept at least 20-fold greater than the protease concentration to ensure that the formation of the protease-inhibitor complex did not significantly deplete the free inhibitor concentration.
-
Ki values were calculated from the progress curves.
Determination of ARI-3099 IC50 values
The half-maximal inhibitory concentration (IC50) for ARI-3099 was determined against murine FAP (mFAP) transfected into human embryonic kidney (HEK) 293 cells.
Key Steps:
-
Enzyme Source: Recombinant human FAP was used.
-
Substrate: A fluorogenic substrate was used to measure FAP activity.
-
Inhibitor: A dilution series of ARI-3099 was prepared.
-
Assay: The enzyme, substrate, and inhibitor were incubated together, and the rate of substrate cleavage was measured using a fluorescence plate reader.
-
Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Performance
While direct comparative in vivo studies between this compound and ARI-3099 are not available, the development of FAP inhibitors has shown promise in preclinical cancer models. FAP inhibitors have been demonstrated to slow tumor growth in animal models. For instance, some studies have shown that FAP inhibition can lead to hypoxic necrosis of both tumor and stromal cells by eliciting an immune response. Further in vivo studies are necessary to directly compare the efficacy of this compound and ARI-3099 in relevant cancer models.
Conclusion and Future Directions
For drug development professionals, the choice between these or other FAP inhibitors would likely depend on a more comprehensive evaluation including pharmacokinetic profiles, in vivo efficacy in relevant disease models, and safety profiles. Future research should focus on direct, side-by-side comparisons of these and other FAP inhibitors in standardized assays and in vivo models to provide a clearer picture of their therapeutic potential. The continued exploration of FAP as a therapeutic target holds significant promise for the development of novel cancer therapies.
References
- 1. Fibroblast activation protein-α promotes the growth and migration of lung cancer cells via the PI3K and sonic hedgehog pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Fibroblast Activation Protein-α as a Target in the Bench-to-Bedside Diagnosis and Treatment of Tumors: A Narrative Review [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
Ac-Gly-BoroPro: A Comparative Analysis of its Cross-Reactivity with Dipeptidyl Peptidases
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a detailed comparison of the inhibitory activity of Ac-Gly-BoroPro against various dipeptidyl peptidases (DPPs), supported by experimental data and protocols.
This compound is a potent and selective inhibitor of Fibroblast Activation Protein (FAP), a transmembrane serine peptidase with implications in cancer and other diseases.[1][2][3] Its selectivity is a critical attribute, as off-target inhibition of other peptidases can lead to unintended biological effects. This guide examines the cross-reactivity of this compound with a panel of related dipeptidyl peptidases.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound against various dipeptidyl peptidases has been determined, with the results summarized in the table below. The data clearly demonstrates the high selectivity of this compound for FAP over other tested peptidases.
| Enzyme | Inhibition Constant (Ki) (nM) | Selectivity vs. FAP (Fold-Difference) |
| Fibroblast Activation Protein (FAP) | 23 ± 3 | 1 |
| Dipeptidyl Peptidase-4 (DPP-4) | 377 ± 18 | ~16 |
| Dipeptidyl Peptidase-7 (DPP-7) | 207 - 124,200 (estimated) | 9 - 5400 |
| Dipeptidyl Peptidase-8 (DPP-8) | 207 - 124,200 (estimated) | 9 - 5400 |
| Dipeptidyl Peptidase-9 (DPP-9) | 207 - 124,200 (estimated) | 9 - 5400 |
| Prolyl Oligopeptidase (PREP) | 207 - 124,200 (estimated) | 9 - 5400 |
| Acylpeptide Hydrolase | 207 - 124,200 (estimated) | 9 - 5400 |
Data sourced from multiple studies.[1][2] The Ki values for DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase are estimated based on the reported 9- to 5400-fold lower potency compared to FAP.
Experimental Protocols
The determination of the inhibition constants (Ki) for this compound against FAP and DPP-4 was conducted using a time-dependent inhibition assay.
Materials:
-
This compound
-
Recombinant human FAP and DPP-4 enzymes
-
Fluorogenic substrate: Ala-Pro-AFC (7-amino-4-trifluoromethylcoumarin)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Microplate reader capable of fluorescence detection
Workflow for Determining Inhibition Constants:
References
A Comparative Guide to Small Molecule Inhibitors: Alternatives to Ac-Gly-BoroPro
For Researchers, Scientists, and Drug Development Professionals
Ac-Gly-BoroPro is a well-characterized and selective inhibitor of Fibroblast Activation Protein (FAP), a serine protease implicated in various pathologies including cancer and fibrosis. This guide provides a comprehensive comparison of this compound with alternative small molecule inhibitors targeting FAP and related prolyl peptidases such as Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Endopeptidase (PREP). The following sections present quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the selection of the most appropriate inhibitor for your research needs.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activities of this compound and its alternatives are summarized in the tables below. Data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are key measures of an inhibitor's potency.
Table 1: FAP Inhibitors - Potency and Selectivity
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Selectivity Notes |
| This compound | FAP | - | 23[1][2][3][4] | Selective for FAP over other prolyl peptidases like DPP-4 (Ki = 377 nM)[1]. |
| UAMC-1110 | FAP | 3.2 | - | Highly selective for FAP over PREP (IC50 = 1.8 µM). |
| Talabostat (Val-boroPro) | FAP | 560 | - | Non-selective, also inhibits DPP-IV (IC50 < 4 nM), DPP8 (IC50 = 4 nM), DPP9 (IC50 = 11 nM), and PEP (IC50 = 390 nM). |
| ARI-3099 | FAP | 36 | 9 | Highly selective for FAP over PREP (>350-fold) and DPPs. |
| FAPI-46 | FAP | 1.43 - 13.5 | - | Developed for radiolabeling and imaging, shows high affinity for FAP. |
| Linagliptin | FAP | 370 | - | Primarily a DPP-4 inhibitor, but shows activity against FAP. |
Table 2: DPP-4 and PREP Inhibitors - A Comparative Overview
| Compound | Primary Target | IC50 (nM) | Ki (nM) | Cross-reactivity with FAP |
| Linagliptin | DPP-4 | - | - | Yes, IC50 = 370 nM. |
| Sitagliptin | DPP-4 | - | - | Data on direct FAP inhibition is limited, but generally considered highly selective for DPP-4. |
| Z-Pro-prolinal | PREP | - | 1 | Generally considered selective for PREP, but some cross-reactivity with other peptidases may exist. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Fibroblast Activation Protein (FAP) Inhibition Assay
This protocol is a generalized procedure for determining the IC50 or Ki of an inhibitor against FAP using a fluorogenic substrate.
Materials:
-
Recombinant human FAP enzyme
-
FAP fluorogenic substrate (e.g., Ala-Pro-AMC)
-
Assay Buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4)
-
Test inhibitor (e.g., this compound, UAMC-1110)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FAP enzyme in assay buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1 nM).
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). The final concentration will depend on the Km of the substrate for FAP but is often in the micromolar range (e.g., 25 µM).
-
Prepare a serial dilution of the test inhibitor in assay buffer.
-
-
Assay Setup:
-
To each well of the microplate, add the FAP enzyme solution.
-
Add the serially diluted inhibitor solutions to the respective wells. Include a control well with buffer only (no inhibitor).
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow for binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
Monitor the increase in fluorescence over time. The rate of fluorescence increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.
-
The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the Km of the substrate is known.
-
Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against DPP-4.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test inhibitor (e.g., Linagliptin)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the DPP-4 enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Setup:
-
Add the DPP-4 enzyme solution to each well of the microplate.
-
Add the diluted inhibitor solutions to the wells. Include a control well with buffer only.
-
Pre-incubate the enzyme and inhibitor (e.g., 10 minutes at 37°C).
-
-
Reaction Initiation and Measurement:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm for AMC) over time.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition versus the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Prolyl Endopeptidase (PREP) Activity Assay
This protocol describes a general method for measuring PREP activity and its inhibition.
Materials:
-
Purified PREP enzyme
-
PREP fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay Buffer (e.g., 100 mM K-phosphate buffer, pH 7.5)
-
Test inhibitor (e.g., Z-Pro-prolinal)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the PREP enzyme.
-
Prepare a stock solution of the fluorogenic substrate.
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Setup:
-
Add the PREP enzyme solution to each well.
-
Add the inhibitor dilutions to the respective wells, including a no-inhibitor control.
-
Pre-incubate the plate (e.g., 15 minutes at 37°C).
-
-
Reaction Initiation and Measurement:
-
Start the reaction by adding the substrate to all wells.
-
Monitor the fluorescence at the appropriate wavelengths (e.g., Ex: 370 nm, Em: 440 nm for AMC).
-
-
Data Analysis:
-
Determine the initial reaction velocities from the fluorescence data.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Visualizing Key Concepts
The following diagrams, generated using Graphviz, illustrate important pathways and workflows related to the inhibitors discussed.
References
A Comparative Benchmark: Ac-Gly-BoroPro Versus Historical Fibroblast Activation Protein (FAP) Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Comparison with Supporting Experimental Data.
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment, has emerged as a compelling target for cancer diagnosis and therapy. The development of potent and selective FAP inhibitors is crucial for advancing FAP-targeted strategies. This guide provides a comparative benchmark of Ac-Gly-BoroPro against a selection of historical FAP inhibitors, presenting key performance data and detailed experimental methodologies to inform research and development efforts.
Biochemical Potency and Selectivity
This compound is a selective inhibitor of FAP with a reported inhibition constant (Ki) of 23 nM.[1][2] Its selectivity is a key attribute, demonstrating significantly lower affinity for other prolyl peptidases such as Dipeptidyl Peptidase-4 (DPP-4), with a Ki of 377 nM.[1][3] This N-terminally acetylated dipeptide boronic acid has been shown to be a potent inhibitor, a characteristic attributed to the boronic acid warhead which forms a covalent bond with the active site serine of FAP.
The following table summarizes the biochemical potency and selectivity of this compound in comparison to other notable FAP inhibitors.
| Inhibitor | Type | Target | IC50 (nM) | Ki (nM) | Selectivity Profile |
| This compound | Boronic Acid | FAP | - | 23[1] | ~16-fold selective for FAP over DPP-4 (Ki = 377 nM). Inhibits DPP-7, DPP-8, DPP-9, prolyl oligopeptidase, and acylpeptide hydrolase with 9- to 5400-fold higher Ki values. |
| Talabostat (Val-boroPro) | Boronic Acid | FAP, DPPs | - | - | Non-selective, inhibits multiple dipeptidyl peptidases. Withdrawn from further development due to safety concerns potentially related to lack of selectivity. |
| N-acetyl-D-Ala-boroPro | Boronic Acid | FAP | 2900 ± 600 | 350 | Modest potency and 7.7-fold selectivity for FAP over PREP. |
| ARI-3099 (N-(pyridine-4-carbonyl)-d-Ala-boroPro) | Boronic Acid | FAP | 36 ± 4.8 | - | Over 350-fold selective for FAP over PREP with negligible potency against DPPs. |
| MIP-1232 | Boronic Acid | FAP | 0.6 | - | 32-fold more potent in inhibiting FAP than PREP. |
| FAPI-04 | Quinoline-based | FAP | 6.55 | - | High affinity for FAP. |
| FAPI-46 | Quinoline-based | FAP | 13.5 | - | Slightly lower affinity for FAP than FAPI-04 but with improved tumor uptake and biodistribution. |
| FAP-2286 | Peptide-based | FAP | 2.7 | - | High affinity for FAP with favorable selectivity over DPP4 (>10,000 nM) and PREP (>1,000 nM). |
Cellular Activity
The inhibitory activity of these compounds has also been assessed in cellular contexts, providing insights into their performance in a more biologically relevant system. This compound has demonstrated an IC50 of 0.663 µM in human U-87MG glioblastoma cells.
| Inhibitor | Cell Line | Assay Type | IC50 (µM) |
| This compound | U-87MG | Fluorescence-based using Suc-Gly-Pro-AMC substrate | 0.663 |
| MIP-1232 | HEK-293 (FAP-transfected) | - | - (Kd = 30 nM) |
Experimental Protocols
Standardized and reproducible experimental protocols are fundamental for the accurate assessment of inhibitor potency. Below are detailed methodologies for commonly employed FAP inhibition assays.
FAP Enzyme Inhibition Assay (Fluorogenic)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified FAP using a fluorogenic substrate.
| Step | Procedure | Details |
| 1. Reagent Preparation | Prepare Assay Buffer, FAP enzyme solution, fluorogenic substrate solution, and test inhibitor solutions. | Assay Buffer: e.g., DPP Assay Buffer. FAP Enzyme: Dilute recombinant human FAP to a working concentration (e.g., 25 ng/µl). Substrate: Dilute a stock solution of a fluorogenic substrate (e.g., Ala-Pro-AFC or Suc-Gly-Pro-AMC) to the desired final concentration (e.g., 100-500 µM). Inhibitors: Prepare serial dilutions of the test compounds. The final DMSO concentration should not exceed 1%. |
| 2. Assay Plate Setup | Add assay components to a 96-well black microplate. | Include wells for "Blank" (buffer and substrate), "Positive Control" (buffer, enzyme, substrate), and "Test Inhibitor" (buffer, enzyme, substrate, inhibitor). |
| 3. Incubation | Incubate the plate at a controlled temperature. | Typically, incubate at 22°C or 37°C for a specified time (e.g., 10-30 minutes). |
| 4. Fluorescence Reading | Measure the fluorescence intensity. | Use a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., excitation = 350-380 nm; emission = 440-460 nm for AMC-based substrates). |
| 5. Data Analysis | Calculate the percent inhibition and determine the IC50 value. | Subtract the "Blank" reading from all wells. Calculate percent inhibition relative to the "Positive Control". Fit the data to a dose-response curve to determine the IC50. |
Cell-Based FAP Inhibition Assay
This assay evaluates the inhibitor's activity on FAP expressed on the surface of cells.
| Step | Procedure | Details |
| 1. Cell Culture | Culture FAP-expressing cells (e.g., HT-1080-hFAP, HEK-293-hFAP, or U-87MG) to an appropriate confluence. | Maintain cells in a suitable culture medium and conditions. |
| 2. Cell Plating | Seed the cells into a 96-well plate. | Seed a consistent number of cells per well and allow them to adhere. |
| 3. Inhibitor Treatment | Add serial dilutions of the test inhibitors to the cells. | Incubate the cells with the inhibitors for a defined period. |
| 4. Substrate Addition | Add a fluorogenic FAP substrate to the wells. | The substrate is cleaved by FAP on the cell surface, releasing a fluorescent signal. |
| 5. Fluorescence Measurement | Measure the fluorescence over time. | Use a fluorescence plate reader at 37°C. |
| 6. Data Analysis | Determine the rate of substrate cleavage and calculate the IC50 value. | The rate of fluorescence increase is proportional to FAP activity. Calculate percent inhibition and determine the IC50 from a dose-response curve. |
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of FAP inhibition by boronic acids and a typical experimental workflow.
References
A Comparative Analysis of Fibroblast Activation Protein (FAP) Inhibitors: Specificity and Potency
A detailed guide for researchers and drug development professionals on the current landscape of FAP inhibitors, focusing on their comparative efficacy and selectivity. This report includes a comprehensive data summary, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Fibroblast Activation Protein (FAP), a serine protease selectively expressed on cancer-associated fibroblasts (CAFs), has emerged as a promising therapeutic target in oncology and other fibrotic diseases. The development of potent and specific FAP inhibitors is a critical area of research, aimed at disrupting the tumor microenvironment and enhancing anti-cancer therapies. This guide provides a comparative review of prominent FAP inhibitors, presenting key data on their potency and specificity to aid researchers in selecting appropriate tools for their studies and to inform the development of next-generation FAP-targeted drugs.
Comparative Potency and Specificity of FAP Inhibitors
The central challenge in developing FAP-targeted therapies lies in achieving high specificity for FAP over other closely related proteases, such as Dipeptidyl Peptidase-4 (DPP4) and Prolyl Endopeptidase (PREP). Off-target inhibition can lead to undesirable side effects and confound experimental results. The following table summarizes the inhibitory potency (IC50 or Ki) of several well-characterized FAP inhibitors against FAP, DPP4, and PREP.
| Inhibitor | Class | FAP IC50/Ki | DPP4 IC50/Ki | PREP IC50/Ki | Selectivity (FAP vs. DPP4) | Selectivity (FAP vs. PREP) |
| Talabostat (Val-boroPro) | Boronic Acid | 560 nM (IC50)[1][2] | <4 nM (IC50)[1] | 390 nM (IC50)[1] | ~0.007-fold | ~0.7-fold |
| ARI-3099 | Boronic Acid | 9 nM (Ki)[3], 36 nM (IC50) | >10,000 nM | >10,000 nM | >1111-fold | >277-fold |
| UAMC1110 | Quinoline-based | 3.2 nM (IC50) | >10,000 nM | 1800 nM (IC50) | >3125-fold | ~562-fold |
| Linagliptin | Xanthine-based | 89 nM (IC50) | 1 nM (IC50) | - | ~0.011-fold | - |
| MIP-1232 | Boronic Acid | 0.6 nM (IC50) | - | 19.2 nM (IC50) | - | 32-fold |
| FAPI-04 | Quinoline-based | High Affinity | Lower affinity than FAP | - | - | - |
Note: IC50 and Ki values can vary depending on the assay conditions. The data presented here is for comparative purposes. A higher selectivity fold-change indicates greater specificity for FAP.
Key Insights from the Data:
-
Boronic Acid Derivatives: While the initial boronic acid-based inhibitor, Talabostat (Val-boroPro), showed potent inhibition of FAP, it lacked specificity, exhibiting significant activity against DPP4. However, subsequent developments in this class, such as ARI-3099 and MIP-1232, have demonstrated remarkable improvements in selectivity. ARI-3099, in particular, displays excellent selectivity over both DPP4 and PREP.
-
Quinoline-based Inhibitors: The quinoline-based scaffold has yielded highly potent and selective FAP inhibitors like UAMC1110. This class of inhibitors has been extensively developed for diagnostic and theranostic applications, with derivatives like FAPI-04 showing high tumor uptake in preclinical and clinical imaging studies.
-
Xanthine-based Inhibitors: Linagliptin, a DPP4 inhibitor, also exhibits inhibitory activity against FAP, albeit with much lower potency compared to its primary target. This highlights the structural similarities between the active sites of FAP and DPP4 and the challenge of achieving selectivity.
Experimental Methodologies
The determination of inhibitor potency and specificity relies on robust and standardized experimental protocols. Below are detailed methodologies for commonly used assays in FAP inhibitor characterization.
Fluorogenic FAP Enzyme Activity Assay
This assay is widely used to determine the half-maximal inhibitory concentration (IC50) of a compound against FAP.
Principle: The assay utilizes a fluorogenic peptide substrate, such as Ala-Pro-AMC, which is cleaved by FAP to release a fluorescent molecule (7-amino-4-methylcoumarin, AMC). The rate of fluorescence increase is proportional to FAP activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
Protocol:
-
Reagents and Materials:
-
Recombinant human FAP enzyme.
-
Fluorogenic FAP substrate (e.g., Ala-Pro-AMC).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Test inhibitor compounds at various concentrations.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add a fixed concentration of recombinant FAP enzyme to each well of the microplate.
-
Add the serially diluted inhibitor to the wells containing the enzyme and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic FAP substrate to each well.
-
Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm over time.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
DNA-linked Inhibitor Antibody Assay (DIANA)
DIANA is a highly sensitive and selective method for quantifying enzyme levels and screening for inhibitors, particularly in complex biological samples.
Principle: The target enzyme (FAP) is captured by an antibody immobilized on a solid support. A DNA-linked inhibitor, which binds to the active site of FAP, is then added. The amount of bound DNA-inhibitor conjugate is quantified using quantitative polymerase chain reaction (qPCR), providing a highly sensitive readout of enzyme presence or inhibitor competition.
Protocol:
-
Reagents and Materials:
-
Anti-FAP antibody.
-
FAP-containing sample (e.g., cell lysate, serum).
-
DNA-linked FAP inhibitor (a known FAP inhibitor covalently attached to a unique DNA oligonucleotide).
-
qPCR reagents (primers, polymerase, dNTPs).
-
96-well PCR plate.
-
qPCR instrument.
-
Test inhibitor compounds.
-
-
Procedure for Inhibitor Screening:
-
Immobilize the anti-FAP antibody onto the surface of the wells.
-
Add the FAP-containing sample to the wells and incubate to allow for enzyme capture.
-
Wash the wells to remove unbound material.
-
Add a mixture of the DNA-linked FAP inhibitor (at a fixed concentration) and the test inhibitor (at various concentrations) to the wells.
-
Incubate to allow for competitive binding to the captured FAP.
-
Wash the wells to remove unbound inhibitors.
-
Perform qPCR on the bound DNA-linked inhibitor to quantify the amount of probe that was not displaced by the test inhibitor.
-
A more potent test inhibitor will result in a lower amount of bound DNA-linked inhibitor and thus a higher Ct value in the qPCR.
-
The inhibition constant (Ki) can be calculated from the displacement data.
-
Visualizing Key Pathways and Workflows
To further aid in the understanding of FAP's role and the process of inhibitor evaluation, the following diagrams have been generated using Graphviz.
FAP-Mediated Signaling in Cancer-Associated Fibroblasts
Caption: FAP-mediated signaling cascade in CAFs.
Experimental Workflow for FAP Inhibitor Screening
Caption: A typical workflow for the screening and selection of FAP inhibitors.
Conclusion
The field of FAP inhibitor development has made significant strides, moving from non-selective initial compounds to highly potent and specific molecules. The availability of diverse chemical scaffolds, including boronic acids and quinoline-based structures, provides a rich toolkit for researchers studying the biology of FAP and for the development of novel cancer therapeutics. The continued focus on improving selectivity profiles and understanding the downstream effects of FAP inhibition will be crucial for the successful clinical translation of these promising agents. This guide serves as a foundational resource for navigating the current landscape of FAP inhibitors and their evaluation.
References
Safety Operating Guide
Proper Disposal of Ac-Gly-BoroPro: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of Ac-Gly-BoroPro, a selective inhibitor of Fibroblast Activation Protein (FAP). Adherence to these protocols is critical to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals actively using this compound in a laboratory setting.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to be familiar with the chemical properties and potential hazards associated with this compound. This ensures that all handling and disposal activities are conducted in a manner that minimizes risk.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for understanding the compound's behavior and for making informed decisions regarding its handling and disposal.
| Property | Value |
| Molecular Formula | C₈H₁₅BN₂O₄ |
| Molecular Weight | 214.03 g/mol [1][2] |
| CAS Number | 886992-99-0[1][2] |
| Solubility | Soluble in DMSO (≥ 40 mg/mL)[2] |
| Appearance | Solid powder |
| Storage Temperature | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to comply with standard laboratory safety practices and environmental regulations.
Personal Protective Equipment (PPE)
Prior to handling this compound for disposal, all personnel must be equipped with the following standard laboratory PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
Waste Classification and Segregation
-
Solid Waste: Unused or expired this compound powder should be treated as chemical waste. It should not be disposed of in regular trash.
-
Liquid Waste: Solutions containing this compound, including experimental residues and contaminated solvents (e.g., DMSO), must be collected as hazardous chemical waste. Do not pour these solutions down the drain.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, weighing paper, and contaminated vials, must be disposed of as solid chemical waste.
Waste Collection and Storage
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound") and the appropriate hazard symbols.
-
Containment: Use designated, leak-proof containers for both solid and liquid waste. Ensure containers are compatible with the chemical properties of the waste.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they are collected for disposal.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. Adhere to all local, state, and federal regulations governing chemical waste disposal.
-
Institutional Guidelines: Follow your institution's specific protocols for hazardous waste pickup and disposal. Contact your institution's Environmental Health and Safety (EHS) department for detailed instructions.
Experimental Protocols Cited
While this document focuses on disposal, the initial information gathering included references to experimental uses of this compound. The primary experimental protocol mentioned in the context of its activity is the determination of its inhibitory constant (Ki) against FAP.
Determination of Ki for FAP Inhibition
Objective: To measure the inhibitory potency of this compound against the enzyme Fibroblast Activation Protein (FAP).
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing FAP enzyme (e.g., 1.0 nM) and a fluorogenic substrate, such as Alanine-Proline-7-Amino-4-Methylcoumarin (Ala-Pro-AFC).
-
Inhibitor Addition: Introduce varying concentrations of this compound to the reaction mixtures.
-
Monitoring: Continuously monitor the enzymatic reaction by measuring the increase in fluorescence over time as the substrate is cleaved.
-
Data Analysis: Determine the Ki value using the method of progress curves for the analysis of tight-binding competitive inhibitors. This involves fitting the kinetic data to appropriate equations to calculate the inhibition constant.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the proper disposal procedure, the following workflow diagram has been created.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Ac-Gly-BoroPro
Essential Safety and Handling Guide for Ac-Gly-BoroPro
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its lyophilized powder form, adherence to proper safety measures is critical to prevent exposure. The following personal protective equipment and engineering controls are mandatory.
| Control Type | Equipment/Procedure | Purpose |
| Engineering Controls | Chemical Fume Hood | To minimize inhalation exposure to the lyophilized powder and any potential aerosols from solutions. |
| Personal Protective Equipment (PPE) | Safety Goggles with Side-Shields | To protect eyes from splashes or airborne particles. |
| Chemical-Resistant Gloves | To prevent skin contact. | |
| Laboratory Coat | To protect skin and clothing from contamination. | |
| Dust Respirator | Recommended when handling larger quantities of lyophilized peptide to avoid inhalation.[1] |
Hazard Information for Boronic Acid Compounds
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
| Acute Oral Toxicity | H302: Harmful if swallowed | P264, P270, P301+P312 |
This data is a composite from SDSs for various boronic acids and should be considered representative.[2]
Procedural Guidance: From Receipt to Disposal
The following sections provide step-by-step instructions for the safe handling, storage, and disposal of this compound.
Receiving and Storage Protocol
Proper storage is crucial to maintain the stability and integrity of this compound.
-
Receiving : Upon receipt, inspect the container for any damage. Peptides are typically shipped as a lyophilized powder at ambient temperature.[3]
-
Equilibration : Before opening, allow the vial to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can decrease long-term stability.[4]
-
Storage of Lyophilized Powder :
-
Short-Term (1-2 weeks) : Store at -20°C.
-
Long-Term : For extended storage, maintain at -80°C.
-
Always keep the vial tightly capped and protected from bright light.
-
-
Storage of Solutions :
-
The shelf-life of peptides in solution is limited.
-
If necessary, prepare solutions using sterile buffers (pH 5-6), aliquot into single-use volumes, and store at -20°C or colder.
-
Avoid repeated freeze-thaw cycles as this can degrade the peptide.
-
Handling and Experimental Workflow
The following diagram outlines the standard procedure for handling this compound from vial to experiment.
Caption: Workflow for Safe Handling of this compound.
Mechanism of Action: FAP Inhibition
This compound is a selective inhibitor of Fibroblast Activation Protein (FAP), a prolyl peptidase. It functions as a tight-binding competitive inhibitor.
Caption: Inhibition of FAP by this compound.
Disposal Plan
Proper disposal of boronic acid compounds is essential to ensure environmental safety and regulatory compliance.
-
Waste Identification : Treat all this compound waste, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), as hazardous chemical waste.
-
Waste Segregation : Collect waste containing this compound separately from other chemical waste streams. Never mix boronic acid waste with other chemicals like bleach or strong acids, as this can cause dangerous reactions.
-
Containerization :
-
Solid Waste : Collect in a clearly labeled, sealable container designated for solid organoboron waste.
-
Liquid Waste : Collect in a labeled, sealed, and appropriate glass or plastic container.
-
-
Labeling : Affix a hazardous waste label to the container, clearly identifying the contents as "this compound Waste" and listing any solvents or other components.
-
Final Disposal :
-
Small Quantities : For very small amounts, consult your institution's Environmental Health & Safety (EHS) department. Some local regulations may permit flushing with large volumes of water after neutralization with a mild base like sodium bicarbonate, but this must be verified.
-
Large Quantities : For larger volumes or industrial-grade material, disposal must be handled by a certified hazardous waste facility. Always follow your institution's EHS guidelines and local, state, and federal regulations.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
